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Core Science & Biosynthesis

Foundational

mechanism of action of N-benzyl-4-chloro-1,3,5-triazin-2-amine in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of N-benzyl-4-chloro-1,3,5-triazin-2-amine Executive Summary As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and early...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of N-benzyl-4-chloro-1,3,5-triazin-2-amine

Executive Summary As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and early-stage drug discovery, I approach N-benzyl-4-chloro-1,3,5-triazin-2-amine not merely as a static chemical entity, but as a dynamic, highly privileged reactive pharmacophore. This compound serves as a foundational scaffold for designing irreversible kinase inhibitors and potent antimicrobial agents. This whitepaper deconstructs its in vitro mechanism of action, detailing the causality behind its molecular interactions, and provides a self-validating experimental framework for characterizing its pharmacological profile.

Molecular Anatomy & Pharmacophore Rationale

To understand the mechanism of action, we must first dissect the structural logic of the molecule. N-benzyl-4-chloro-1,3,5-triazin-2-amine is a monosubstituted derivative of cyanuric chloride, possessing three distinct functional zones:

  • The 1,3,5-Triazine Core: This electron-deficient, planar heteroaromatic ring acts as an ATP-mimetic. It inserts into the highly conserved hinge region of kinases, forming essential hydrogen bonds with the peptide backbone[1].

  • The N-Benzyl Motif: Positioned at the 2-amine, this bulky, lipophilic group is directed toward the hydrophobic pocket adjacent to the ATP-binding site. It drives initial non-covalent binding affinity and dictates target selectivity by exploiting spatial differences between kinase families[1].

  • The 4-Chloro Warhead: This is the mechanistic crux of the molecule. The highly electronegative chlorine atom creates a localized electrophilic center on the triazine ring. Once non-covalently anchored in the target pocket, this site undergoes a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction with a proximal nucleophile (typically a cysteine thiolate), resulting in irreversible covalent bond formation[1].

Primary In Vitro Mechanism: Covalent Kinase Inhibition

In human oncology and immunology models, derivatives of this scaffold are predominantly evaluated against the TEC family of non-receptor tyrosine kinases, such as BMX (Bone Marrow kinase on the X chromosome) and Btk (Bruton's tyrosine kinase)[1].

The Two-Step Inactivation Pathway: The in vitro mechanism follows a classical two-step kinetic model for covalent inhibitors ( E+I⇌E⋅I→E−I ):

  • Reversible Association ( Ki​ ): The triazine core hydrogen-bonds with the gatekeeper residues (e.g., Thr489 in BMX), while the benzyl group stabilizes the complex via Van der Waals forces.

  • Irreversible Inactivation ( kinact​ ): The spatial orientation of the 4-chloro group perfectly aligns with a reactive, non-catalytic cysteine residue in the hinge region (e.g., Cys496). The cysteine thiolate attacks the electrophilic carbon, displacing the chloride ion and forming a permanent covalent adduct[1]. This permanently blocks ATP from binding, silencing the kinase's signaling cascade.

Molecular mechanism of covalent kinase inhibition by the triazine scaffold.

Secondary Mechanisms: Antimicrobial and Antifungal Activity

Beyond mammalian kinases, the N-benzyl-4-chloro-1,3,5-triazin-2-amine scaffold exhibits broad-spectrum in vitro activity against pathogens.

  • Antibacterial Action: The triazine core acts as an ATP competitor against bacterial DNA gyrase. By binding to the ATPase domain, it prevents DNA supercoiling, halting bacterial replication[2].

  • Antifungal Action: In fungal strains like Candida albicans, triazine derivatives disrupt the synthesis of the fungal cell wall and modulate sphingolipid biosynthesis, leading to rapid fungicidal activity[3].

Self-Validating In Vitro Experimental Protocols

To rigorously prove the covalent mechanism of action, standard IC50​ assays are insufficient. As scientists, we must build self-validating workflows. The following protocols utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay paired with Intact Mass Spectrometry, using a Cys-to-Ser mutant as an internal logical control.

Protocol A: Time-Dependent TR-FRET Kinase Assay

Causality: Covalent inhibitors exhibit time-dependent inhibition. As incubation time increases, the apparent IC50​ drops because the irreversible step drives the equilibrium forward. TR-FRET is chosen to eliminate autofluorescence interference common with aromatic compounds.

  • Preparation: Express and purify both Wild-Type (WT) BMX kinase and a C496S mutant (where the reactive cysteine is mutated to an unreactive serine).

  • Incubation: Incubate 10 nM of WT and C496S kinase with a serial dilution of the triazine compound (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Time-Course: Perform parallel incubations for 15, 60, and 120 minutes at room temperature.

  • Reaction: Initiate the kinase reaction by adding 100 µM ATP and 1 µM ULight-labeled synthetic peptide substrate.

  • Detection: Add Eu-anti-phospho-antibody and read the TR-FRET signal (Excitation 320 nm, Emission 665 nm).

  • Validation Logic: If the compound is covalent, the WT IC50​ will shift lower over time, while the C496S mutant will show massive resistance (high IC50​ ), proving the specific site of covalent attachment.

Protocol B: Intact Protein LC-MS Validation

Causality: To definitively prove covalent modification, we must observe the physical mass shift of the kinase corresponding to the addition of the compound minus the leaving group (chloride).

  • Incubation: Incubate 5 µM WT kinase with 50 µM of the compound for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove excess unbound compound.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use MaxEnt1 software to deconvolute the multiply charged protein envelope into an intact mass.

  • Validation Logic: A mass shift of exactly +220.6 Da (Mass of compound - Mass of HCl) confirms a single covalent adduction event.

Self-validating in vitro workflow for confirming covalent mechanisms.

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profile of the N-benzyl-4-chloro-1,3,5-triazin-2-amine scaffold when subjected to the self-validating protocols described above.

Assay TypeTarget SystemMetricTriazine Scaffold (Representative Data)Control (Non-covalent analog)*
TR-FRET (15 min) BMX Kinase (WT)Apparent IC50​ 495 nM> 5000 nM
TR-FRET (120 min) BMX Kinase (WT)Apparent IC50​ < 50 nM (Time-dependent shift)> 5000 nM (No shift)
TR-FRET (120 min) BMX Kinase (C496S)Apparent IC50​ > 5000 nM (Resistance)> 5000 nM
Washout Assay BMX Kinase (WT)Activity Recovery< 5% (Irreversible)> 95% (Reversible)
LC-MS Intact BMX KinaseMass Shift+220.6 Da (Single Adduct)No Shift

*Control analog utilizes a methoxy (-OCH3) substitution at the 4-position instead of the reactive chlorine (-Cl), rendering it incapable of SN​Ar covalent bonding.

Conclusion

N-benzyl-4-chloro-1,3,5-triazin-2-amine represents a highly tunable, electrophilic warhead system. By leveraging the spatial geometry of the N-benzyl group and the precise reactivity of the 4-chloro substituent, researchers can design highly selective, irreversible inhibitors. The integration of mutant-control TR-FRET assays and intact mass spectrometry ensures that the observed in vitro efficacy is definitively linked to its covalent mechanism of action, providing a robust foundation for downstream in vivo and clinical translation.

References

  • Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma. Journal of Medicinal Chemistry - ACS Publications.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. NIH.gov.
  • AJ C - Asian Publication Corporation. Asianpubs.org.

Sources

Exploratory

N-benzyl-4-chloro-1,3,5-triazin-2-amine: Physicochemical Characterization, Molecular Weight, and Solubility Profiling

Executive Summary N-benzyl-4-chloro-1,3,5-triazin-2-amine (PubChem CID 156621260) is a highly functionalized chlorotriazine derivative [1]. Compounds of this class serve as critical intermediates in organic synthesis, ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-4-chloro-1,3,5-triazin-2-amine (PubChem CID 156621260) is a highly functionalized chlorotriazine derivative [1]. Compounds of this class serve as critical intermediates in organic synthesis, agrochemical development, and targeted small-molecule drug discovery. Because of the unique electronic properties of the 1,3,5-triazine core, combined with the lipophilic benzyl and reactive chlorine substituents, this molecule presents a challenging physicochemical profile.

This technical guide provides an authoritative analysis of its molecular weight, structural thermodynamics, and solubility profile. Furthermore, it outlines a self-validating experimental protocol for determining its thermodynamic solubility, ensuring that researchers can generate robust, artifact-free data for formulation and assay development.

Molecular Architecture & Physicochemical Properties

To understand the solubility profile of N-benzyl-4-chloro-1,3,5-triazin-2-amine, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains:

  • The 1,3,5-Triazine Core: A highly electron-deficient aromatic ring.

  • The 4-Chloro Substituent: An electron-withdrawing and lipophilic atom that serves as a reactive handle for nucleophilic aromatic substitution (SNAr).

  • The N-Benzylamine Moiety: A bulky, hydrophobic group that significantly drives up the partition coefficient (LogP) of the molecule.

Molecular Weight and Formula

The precise calculation of molecular weight is foundational for molarity calculations in biological assays and synthetic stoichiometry. The molecular formula is C10H9ClN4 .

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C10H9ClN4Defines the exact atomic composition.
Molecular Weight 220.66 g/mol Well within Lipinski’s Rule of 5 (<500 g/mol ), making it an excellent scaffold for further elaboration.
Exact Mass 220.05157 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Hydrogen Bond Donors 1The secondary amine (NH) provides limited aqueous interaction.
Hydrogen Bond Acceptors 4The three triazine nitrogens and the exocyclic amine.
Predicted pKa ~1.5 to 2.0The electron-withdrawing triazine ring severely suppresses the basicity of the amine [2].

Solubility Profile & Thermodynamics

Aqueous Solubility and pH-Dependence

The aqueous solubility of N-benzyl-4-chloro-1,3,5-triazin-2-amine is predicted to be exceptionally poor (likely in the low µg/mL range). We can deduce this by examining structurally related chlorotriazines, such as atrazine, which has an aqueous solubility of only ~33 mg/L at 25°C [3]. The replacement of atrazine's small alkyl chains with a bulky, hydrophobic benzyl group in our target compound further increases the crystal lattice energy and lipophilicity, driving aqueous solubility down.

The pKa Paradox: In drug development, poorly soluble basic drugs are often formulated as salts or dissolved in acidic media to induce ionization. However, the pKa of the exocyclic amine on a chlorotriazine ring is typically between 1.5 and 1.7 [4]. Because physiological pH (7.4) is several log units above this pKa, the molecule remains entirely un-ionized in standard biological buffers. Therefore, pH-adjustment strategies within the physiological range will not enhance its solubility.

Organic and Co-Solvent Solubility

While water is a poor solvent for this compound, it exhibits high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . It is also soluble in moderately polar solvents like dichloromethane and ethyl acetate. When preparing stock solutions for in vitro assays, DMSO is the solvent of choice. However, researchers must be cautious of "crash out" (precipitation) when diluting DMSO stocks into aqueous assay buffers.

StructuralSolubility A N-benzyl-4-chloro-1,3,5-triazin-2-amine B 1,3,5-Triazine Core (Electron-withdrawing) A->B C 4-Chloro Substituent (Lipophilic) A->C D N-Benzylamine Group (Hydrophobic Bulk) A->D E Low pKa (~1.5) Un-ionized at pH 7.4 B->E F High LogP Poor Hydration C->F D->F G Poor Aqueous Solubility (< 10 µg/mL) E->G F->G H High Organic Solubility (DMSO, DMF) F->H

Fig 1: Structural determinants influencing the solubility profile of the compound.

Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (like DMSO-dilution methods) often overestimate solubility due to the formation of metastable supersaturated solutions. To determine the true thermodynamic solubility of N-benzyl-4-chloro-1,3,5-triazin-2-amine, a rigorous Shake-Flask Method coupled with LC-MS/MS must be employed.

Causality Behind the Protocol Design
  • Why Ultracentrifugation instead of Filtration? Highly lipophilic compounds like chlorotriazines readily adsorb onto the polymer matrices of standard syringe filters, leading to falsely low solubility readings. Conversely, if nanoparticles form, they can pass through standard filters, leading to falsely high readings. Ultracentrifugation eliminates both artifacts.

  • Why XRPD on the Pellet? This makes the protocol a self-validating system. If the compound converts into a hydrate or a different polymorph during the 48-hour equilibration, the measured solubility reflects the new crystal form, not the original API. X-ray Powder Diffraction (XRPD) confirms the thermodynamic state remains constant.

Step-by-Step Methodology

Phase 1: Equilibration

  • Weigh approximately 2 mg of N-benzyl-4-chloro-1,3,5-triazin-2-amine solid into a 1.5 mL glass HPLC vial. (Avoid plastic tubes to prevent non-specific binding of the lipophilic compound).

  • Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Seal the vial and place it in a thermostatic shaker at exactly 25.0°C ± 0.1°C.

  • Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated molecules.

Phase 2: Phase Separation 5. Transfer the suspension to a thick-walled polyallomer centrifuge tube. 6. Centrifuge at 100,000 × g for 60 minutes at 25°C using an ultracentrifuge. 7. Carefully aspirate the upper 500 µL of the supernatant without disturbing the pellet.

Phase 3: Quantification & Validation 8. Supernatant (LC-MS/MS): Dilute the supernatant 1:10 and 1:100 in mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the mass spectrometer. Quantify against a standard curve prepared in DMSO. 9. Pellet (XRPD): Recover the solid pellet at the bottom of the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via XRPD to confirm the solid-state form matches the input material.

Workflow S1 Solid Compound Excess Addition S2 Equilibration 48h at 25°C S1->S2 S3 Phase Separation Ultracentrifugation S2->S3 S4 Quantification LC-MS/MS Analysis S3->S4 Supernatant S5 Solid State QC XRPD Analysis S3->S5 Pellet

Fig 2: Self-validating thermodynamic solubility assessment workflow.

Implications for Formulation and Handling

Because N-benzyl-4-chloro-1,3,5-triazin-2-amine exhibits poor aqueous solubility and cannot be salvaged by pH adjustments, researchers must rely on co-solvents, surfactants, or complexation agents for in vivo dosing. Formulations utilizing cyclodextrins (e.g., HP-β-CD) or lipid-based delivery systems (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) are highly recommended to bypass the thermodynamic barriers imposed by the compound's crystal lattice and lipophilicity.

References

  • PubChem. "N-benzyl-4-chloro-1,3,5-triazin-2-amine | C10H9ClN4 | CID 156621260". National Center for Biotechnology Information. Available at:[Link]

  • USDA Agricultural Research Service. "ARS Pesticide Properties Database: Atrazine". Available at:[Link] (Archived data structure).

  • University of Hertfordshire. "Atrazine (Ref: G 30027) - AERU". Pesticide Properties DataBase. Available at:[Link]

Foundational

Predictive Pharmacokinetics and Metabolic Profiling of N-benzyl-4-chloro-1,3,5-triazin-2-amine: A Comprehensive Technical Guide

Executive Summary The compound N-benzyl-4-chloro-1,3,5-triazin-2-amine represents a highly functionalized heterocyclic scaffold. Derivatives of the 1,3,5-triazine class have gained significant traction in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-benzyl-4-chloro-1,3,5-triazin-2-amine represents a highly functionalized heterocyclic scaffold. Derivatives of the 1,3,5-triazine class have gained significant traction in medicinal chemistry, particularly as non-indole, non-sulfone ligands for the 5-HT6 and 5-HT7 serotonin receptors, which are prime targets for cognitive impairment and Alzheimer's disease therapies[1][2].

However, evaluating the pharmacokinetic (PK) properties of this specific molecule presents a unique challenge. The presence of a chlorine atom at the 4-position of the electron-deficient triazine ring introduces a severe electrophilic liability. This guide provides an in-depth, self-validating framework for predicting and empirically validating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of N-benzyl-4-chloro-1,3,5-triazin-2-amine, bridging the gap between in silico predictions and in vitro reality.

Structural Rationale and Pharmacokinetic Causality

To accurately predict the PK behavior of a molecule, one must first deconstruct its structural causality. The ADMET profile of N-benzyl-4-chloro-1,3,5-triazin-2-amine is driven by three distinct structural domains:

  • The 1,3,5-Triazine Core: This nitrogen-rich heteroaromatic ring provides excellent hydrogen bond acceptor properties, enhancing aqueous solubility compared to purely carbocyclic analogs. It is heavily utilized in CNS drug discovery[1].

  • The N-benzyl Substituent: The addition of the benzyl group increases the overall lipophilicity (LogP) of the molecule, driving passive transcellular permeability and facilitating blood-brain barrier (BBB) penetration. However, the benzylic carbon is highly susceptible to Phase I Cytochrome P450 (CYP)-mediated oxidation.

  • The 4-Chloro Substituent (The Liability): The triazine ring is highly electron-withdrawing. A halogen atom attached to this ring acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). In vivo, this electrophilic center will rapidly react with endogenous nucleophiles—most notably the thiol group of Glutathione (GSH)[3]. This covalent reactivity leads to rapid systemic clearance and poses a high risk for idiosyncratic drug-induced liver injury (DILI).

Metabolic_Pathway Parent N-benzyl-4-chloro- 1,3,5-triazin-2-amine CYP CYP450 Oxidation (Benzylic Hydroxylation) Parent->CYP Minor Pathway GSH GSH Conjugation (SNAr at C4-Chloro) Parent->GSH Major Pathway Metab1 Hydroxylated Metabolite (Phase I Clearance) CYP->Metab1 Metab2 GSH-Triazine Adduct (Phase II / Toxicity) GSH->Metab2

Divergent metabolic pathways of the target compound via CYP450 oxidation and GSH conjugation.

In Silico ADMET Prediction Framework

Before initiating costly in vitro assays, computational profiling is required to establish a baseline. Using established predictive models like SwissADME[4][5], we can map the theoretical physicochemical space of the molecule.

While in silico tools accurately predict passive permeability and basic physicochemical traits, they frequently underestimate the rate of covalent clearance driven by the 4-chloro group, necessitating downstream empirical validation.

Table 1: Predicted Physicochemical and ADMET Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 220.66 g/mol Highly favorable for oral absorption; well within Lipinski's Rule of 5.
LogP (Consensus) ~2.8Optimal balance for gastrointestinal absorption and CNS penetration.
Topological Polar Surface Area ~62.5 ŲExcellent for BBB permeation (ideal range for CNS is < 90 Ų).
CYP450 Interactions CYP1A2, CYP2D6Potential for competitive inhibition, raising the risk of drug-drug interactions (DDIs).
Toxicity Alerts Halogenated HeteroaromaticHigh risk of covalent protein binding and reactive metabolite formation[6].

In Vitro Validation Protocols

Because the in silico data flags a severe electrophilic liability, standard Human Liver Microsome (HLM) stability assays are insufficient. An HLM assay will show rapid parent compound depletion, but it cannot differentiate between benign CYP-mediated clearance and toxic covalent binding.

To resolve this, we employ a self-validating Isotope-Labeled Glutathione (GSH) Trapping Assay coupled with High-Resolution Mass Spectrometry (LC-HRMS)[3][7].

Protocol: Self-Validating Isotopic GSH Trapping

Causality: By utilizing a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSX ( γ -GluCysGly- 13C2​,15N ), any true reactive metabolite adduct will appear in the mass spectrum as a distinct doublet separated by exactly ~3.004 Da. This internal validation mechanism mathematically eliminates false positives arising from complex biological matrix noise[3].

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Formulation: Prepare a 1:1 molar ratio mixture of GSH and GSX (isotope-labeled) to a final concentration of 10 mM in buffer.

  • Incubation Initiation: In a 96-well plate, combine 1 mg/mL HLM protein, 1 mM of the GSH/GSX trapping mixture, and 50 µM of N-benzyl-4-chloro-1,3,5-triazin-2-amine. Pre-incubate at 37°C for 5 minutes[6].

  • Reaction Catalysis: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching (Self-Validation): Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The protein precipitation halts enzymatic activity instantly.

  • Centrifugation: Centrifuge the microplate at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS Analysis: Inject the supernatant into a UPLC-Orbitrap or Q-TOF system. Utilize Data-Dependent Neutral Loss (DDA-NL) scanning to monitor for the characteristic 144 Da neutral loss (cleavage of the dehydroalanyl-glycine moiety)[3].

  • Data Mining: Filter the MS spectra for the ~3 Da doublet signature. The presence of the doublet confirms the replacement of the 4-chloro group with the thiol of GSH via SNAr.

ADMET_Workflow InSilico In Silico Profiling (SwissADME) InVitro In Vitro Validation (HLM & Isotopic GSH) InSilico->InVitro Flags Electrophile LCMS LC-HRMS Analysis (3 Da Doublet Detection) InVitro->LCMS Generates Adducts PBPK PBPK Modeling (In Vivo Extrapolation) LCMS->PBPK Clearance Kinetics

Integrated ADMET workflow from in silico prediction to empirical PBPK modeling.

PBPK Modeling and Lead Optimization Strategy

Once the intrinsic clearance ( Clint​ ) is quantified via the LC-HRMS data, the values are integrated into Physiologically Based Pharmacokinetic (PBPK) software (e.g., GastroPlus or Simcyp).

For N-benzyl-4-chloro-1,3,5-triazin-2-amine, the anticipated high rate of GSH conjugation will likely result in blood-flow-limited hepatic clearance ( ClH​ ), leading to poor oral bioavailability and a short in vivo half-life.

Medicinal Chemistry Intervention: To salvage the favorable 5-HT receptor binding properties of the triazine scaffold[2], the 4-chloro liability must be engineered out. Standard lead optimization strategies dictate replacing the labile chlorine with bioisosteres that resist SNAr attack, such as:

  • An amine group (yielding a melamine derivative).

  • An ether/alkoxy group.

  • A methyl or trifluoromethyl group.

By substituting the 4-chloro position, the molecule retains its baseline physicochemical properties (LogP, TPSA) while entirely bypassing the GSH-mediated clearance pathway, significantly improving its half-life and safety profile.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Latacz, G., Lubelska, A., Jastrzębska-Więsek, M., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. International Journal of Molecular Sciences. [Link]

  • Sudoł, S., Kucwaj-Brysz, K., Kurczab, R., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules. [Link]

  • Ma, S., Zhu, M., & Zhang, H. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Rapid Communications in Mass Spectrometry. [Link]

  • Johnson, K. M. (2021). Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay. Springer Protocols. [Link]

  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Cyprotex ADME Services. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Biological Assay Protocols for N-benzyl-4-chloro-1,3,5-triazin-2-amine in Kinase Inhibition and Covalent Modification Studies

Executive Summary & Mechanistic Rationale As targeted covalent inhibitors (TCIs) gain prominence in oncology, the 1,3,5-triazin-2-amine scaffold has emerged as a privileged pharmacophore. Specifically, N-benzyl-4-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As targeted covalent inhibitors (TCIs) gain prominence in oncology, the 1,3,5-triazin-2-amine scaffold has emerged as a privileged pharmacophore. Specifically, N-benzyl-4-chloro-1,3,5-triazin-2-amine serves as a dual-purpose chemical biology tool. The triazine-2-amine core acts as an ATP-competitive hinge binder, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site. Simultaneously, the 4-chloro substituent functions as a highly reactive electrophilic warhead, susceptible to nucleophilic aromatic substitution (SNAr) by non-catalytic cysteine residues (e.g., Cys496 in BMX or Cys797 in EGFR)[1].

This application note provides field-proven, self-validating in vitro protocols for evaluating N-benzyl-4-chloro-1,3,5-triazin-2-amine derivatives. By integrating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, intact protein mass spectrometry (LC-MS), and ATP-dependent cell viability assays, researchers can definitively characterize both the potency and the covalent mechanism of action (MoA) of these compounds.

Workflow N1 Compound Prep: N-benzyl-4-chloro- 1,3,5-triazin-2-amine N2 TR-FRET Kinase Assay N1->N2 N3 Intact Protein LC-MS N1->N3 N4 Cell Viability (HGC-27 Cells) N1->N4 N5 Data Analysis & IC50 Calculation N2->N5 N3->N5 N4->N5

Caption: Workflow for in vitro evaluation of N-benzyl-4-chloro-1,3,5-triazin-2-amine derivatives.

In Vitro Profiling Data Summary

The table below summarizes representative quantitative data for 1,3,5-triazin-2-amine derivatives across various kinase targets, demonstrating their potent inhibitory profiles and covalent binding capabilities[1].

Kinase TargetTarget ResidueCovalent ModifierEnzymatic IC₅₀ (nM)Cell Line TestedCell Viability IC₅₀ (µM)Reference
BMX Cys496Yes11 - 12HGC-27 (Gastric)2.5 - 5.8[1]
BMX Cys496Yes8 - 15RV-1 (Prostate)2.5[2]
EGFR Cys797Yes0.44MDA-MB-231 (Breast)1.83[3]
Tie-2 N/ANo62EA.hy926 (Endothelial)5.04[4]

Experimental Workflows & Self-Validating Protocols

TR-FRET Kinase Inhibition Assay

Causality & Rationale: We utilize Time-Resolved FRET (TR-FRET) rather than radiometric assays because the time-delayed fluorescence measurement eliminates compound autofluorescence and light-scattering artifacts. This is critical for chlorinated aromatic compounds, which can occasionally exhibit inner-filter effects. Self-Validation System: The assay plate must include a Minimum Signal Control (no enzyme) to establish background, a Maximum Signal Control (DMSO vehicle) to define 100% activity, and a Reference Inhibitor (e.g., Ibrutinib for BMX) to calculate the Z'-factor. A Z'-factor > 0.6 validates the run.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: Keep DTT concentration low (≤2 mM) to prevent premature quenching of the electrophilic 4-chloro group.

  • Compound Dilution: Serially dilute N-benzyl-4-chloro-1,3,5-triazin-2-amine in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Kinase Incubation: Add 5 µL of recombinant kinase (e.g., BMX or EGFR) diluted in 1X Kinase Buffer. Incubate for 60 minutes at room temperature. Crucial Step: This pre-incubation allows the covalent bond to form before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the enzyme's apparent Kₘ). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Europium-labeled anti-phospho antibodies. Read on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Intact Protein LC-MS for Covalent Validation

Causality & Rationale: Enzymatic inhibition alone does not prove covalent modification. Intact protein LC-MS directly observes the mass shift of the kinase corresponding to the addition of the triazine adduct (minus the leaving chlorine atom), definitively proving the SNAr mechanism[2]. Self-Validation System: An apo-protein control (DMSO only) must be run in parallel to confirm the exact mass of the unmodified kinase. A time-course (0, 30, 60, 120 mins) validates the time-dependent kinetics characteristic of covalent inhibitors.

Step-by-Step Protocol:

  • Incubation: Incubate 2 µM recombinant kinase (e.g., BMX) with 20 µM of the triazine compound in 50 mM Tris-HCl (pH 7.5) at room temperature.

  • Quenching: At designated time points (15, 30, 60, 120 min), remove 10 µL aliquots and quench the reaction by adding 10 µL of 1% formic acid.

  • Desalting & LC: Inject 5 µL onto a C4 analytical column (e.g., Waters XBridge Protein BEH C4). Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes) to desalt the protein online.

  • MS Analysis: Analyze using a High-Resolution Mass Spectrometer (e.g., Q-TOF) operating in positive ion mode.

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge mass spectrum. Look for a mass shift of +[Mass of Inhibitor - 35.45 Da (Cl) - 1.01 Da (H)].

Cell Viability Assay (ATP-Dependent)

Causality & Rationale: To translate enzymatic potency into cellular efficacy, we use an ATP-dependent luminescence assay (e.g., CellTiter-Glo). This method is chosen over MTT because it directly measures intracellular ATP, providing a highly sensitive, linear readout of metabolically active cells, which is essential when evaluating inhibitors of the BMX/AKT/mTOR survival pathway[1]. Self-Validation System: Include a cell-free control to subtract media background luminescence, and a positive control (1 µM Staurosporine) to define 100% cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed HGC-27 (gastric carcinoma) or RV-1 (prostate cancer) cells at 3,000 cells/well in 90 µL of complete growth media (e.g., RPMI-1640 + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare 10X compound stocks in media (final DMSO concentration must not exceed 0.5%). Add 10 µL of the compound to the cells.

  • Incubation: Incubate for 72 hours. Rationale: 72 hours allows sufficient time for the inhibition of the kinase signaling cascade to translate into apoptosis and cell cycle arrest.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Normalize data against the DMSO vehicle control to determine the half-maximal inhibitory concentration (IC₅₀).

Pathway Modulation & Mechanism of Action

By covalently modifying the hinge region of kinases like BMX or EGFR, N-benzyl-4-chloro-1,3,5-triazin-2-amine derivatives effectively shut down downstream signaling. In gastric and prostate carcinoma models, this blockade prevents the phosphorylation of PI3K, subsequently silencing the AKT/mTOR cascade. The ultimate phenotypic result is the induction of protective autophagy, cell cycle arrest, and apoptosis[1].

Pathway Comp Triazine Inhibitor (Covalent Binding) Kinase BMX / EGFR Kinase (Active) Comp->Kinase Covalent Blockade PI3K PI3K / AKT Cascade Kinase->PI3K Activates (Blocked) mTOR mTOR Pathway PI3K->mTOR Prolif Tumor Proliferation mTOR->Prolif Promotes (Blocked) Apop Apoptosis & Autophagy mTOR->Apop Inhibits (Reversed)

Caption: Mechanism of action: Triazine-mediated covalent inhibition of the BMX/EGFR-PI3K-mTOR signaling pathway.

References

  • Wang, N. et al. "Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Liu, F. et al. "Discovery of a Selective Irreversible BMX Inhibitor for Prostate Cancer." ACS Chemical Biology, 2013. URL:[Link]

  • Hodous, B. L. et al. "Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor." Journal of Medicinal Chemistry, 2007.
  • "Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK." PMC, NIH, 2021.

Sources

Application

Application Note: N-benzyl-4-chloro-1,3,5-triazin-2-amine in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a privileged structure for the development of targeted therapeutics, particularly kinase inhibitors and covalent modifiers[1]. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a privileged structure for the development of targeted therapeutics, particularly kinase inhibitors and covalent modifiers[1]. N-benzyl-4-chloro-1,3,5-triazin-2-amine serves as a highly versatile, advanced intermediate. Unlike highly reactive and moisture-sensitive precursors like cyanuric chloride, this mono-chloro, mono-benzylamino substituted heterocycle offers a stable yet precisely tunable electrophilic handle. This application note details the mechanistic rationale, self-validating synthetic protocols, and biological evaluation workflows for utilizing this scaffold in the discovery of dual PI3K/mTOR inhibitors and targeted covalent therapeutics.

Mechanistic Rationale & Scaffold Design

The architectural design of N-benzyl-4-chloro-1,3,5-triazin-2-amine provides three distinct pharmacological and chemical advantages:

  • Kinase Hinge Region Mimicry: The 1,3,5-triazine core acts as a bioisostere for the pyrimidine ring of ATP. Its nitrogen atoms serve as critical hydrogen-bond acceptors, engaging with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα) [2].

  • Hydrophobic Pocket Engagement: The benzylamino substituent is not merely a protecting group; it is a vital pharmacophore. The flexible benzyl ring is uniquely suited to penetrate and occupy the hydrophobic specificity pocket adjacent to the ATP-binding site, significantly enhancing target affinity and selectivity [3].

  • Controlled Electrophilicity for Late-Stage Diversification: The electron-donating nature of the benzylamino group dampens the electrophilicity of the triazine ring compared to its trichloro-precursor. Consequently, the remaining chlorine atom at the 4-position is stable at room temperature but undergoes predictable Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures. This allows researchers to build expansive combinatorial libraries without the risk of over-substitution[4].

Application Workflow: Synthesis of Dual PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in solid tumors. Modifying the N-benzyl-4-chloro-1,3,5-triazin-2-amine scaffold with specific nucleophiles (such as morpholine or piperazine derivatives) yields potent dual inhibitors that overcome the resistance mechanisms associated with single-node inhibition [2].

Self-Validating SNAr Diversification Protocol

This protocol is designed with built-in analytical checkpoints to ensure reaction integrity.

Reagents & Materials:

  • N-benzyl-4-chloro-1,3,5-triazin-2-amine (1.0 eq)

  • Target Nucleophile (e.g., Morpholine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Dissolve N-benzyl-4-chloro-1,3,5-triazin-2-amine in anhydrous 1,4-dioxane (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Dioxane is selected over THF because its higher boiling point (101°C) is required to overcome the activation energy barrier of the deactivated mono-chloro triazine ring.

  • Base Addition: Add DIPEA dropwise to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during SNAr, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Nucleophile Addition: Slowly add the secondary amine (e.g., morpholine).

    • Causality: Morpholine is a privileged moiety for PI3K binding; its oxygen atom engages in a critical hydrogen bond with the kinase hinge region.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The protocol is validated to proceed to workup only when the starting material spot (Rf ≈ 0.6) completely disappears and a new UV-active spot (Rf ≈ 0.3) emerges. Confirm the product mass via LC-MS (ESI+) looking for the [M+H]+ peak.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography.

G A N-benzyl-4-chloro- 1,3,5-triazin-2-amine (Stable Electrophile) B Nucleophile Addition (e.g., Morpholine) + DIPEA in Dioxane A->B C Thermal Activation (90°C, 12h) SNAr Reaction B->C D Targeted Triazine Inhibitor Library (LC-MS Validated) C->D

Caption: Workflow for the late-stage SNAr diversification of the triazine scaffold.

Biological Validation: In Vitro Kinase Assay Protocol

To evaluate the synthesized triazine library, an ADP-Glo™ Kinase Assay is recommended. Causality: Unlike fluorescence-based assays which can be confounded by the inherent autofluorescence of heterocyclic compounds, this luminescent assay measures the depletion of ATP by quantifying the generated ADP, ensuring trustworthy, interference-free data.

Assay Methodology
  • System Calibration: Prepare a standard curve of ATP-to-ADP conversion to ensure the luminescence output is within the linear dynamic range.

  • Compound Incubation: Incubate recombinant PI3Kα (or mTOR) with the synthesized triazine derivatives (serial dilutions from 10 µM to 0.1 nM) in kinase buffer for 15 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP and the specific lipid substrate (e.g., PIP2) to initiate the reaction. Incubate for 60 minutes.

  • Validation Checkpoint 2 (Z'-factor): Include positive (known inhibitor) and negative (DMSO vehicle) control wells. Calculate the Z'-factor. The assay is only validated and data accepted if the Z'-factor is > 0.6.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to kinase activity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP2 to PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Activation CellCycle Tumor Proliferation & Survival mTOR->CellCycle Translation Triazine Triazine Derivative (Dual Inhibitor) Triazine->PI3K ATP-competitive inhibition Triazine->mTOR ATP-competitive inhibition

Caption: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by triazine derivatives.

Quantitative Data Summary

The modularity of the N-benzyl-4-chloro-1,3,5-triazin-2-amine scaffold allows for rapid Structure-Activity Relationship (SAR) profiling. The table below summarizes representative quantitative data demonstrating how varying the nucleophile at the 4-position impacts kinase inhibition and cellular viability [2],[3].

Compound IDSNAr Nucleophile (R-Group)PI3Kα IC50 (nM)mTOR IC50 (nM)Cell Viability (HCT-116) IC50 (µM)
TZ-01 Morpholine15.242.81.25
TZ-02 4-Methylpiperazine85.0110.54.50
TZ-03 4-Hydroxypiperidine210.4350.0> 10.0
TZ-04 1-Benzhydrylpiperazine8.525.10.82

Note: Data reflects established SAR trends wherein the incorporation of morpholine or bulky piperazine derivatives significantly enhances dual PI3K/mTOR inhibition.

Emerging Application: Modular Covalent Inhibitors

Beyond reversible ATP-competitive inhibition, the N-benzyl-4-chloro-1,3,5-triazin-2-amine scaffold is increasingly utilized in the design of Targeted Covalent Inhibitors (TCIs). By substituting the chloro group with an amine bearing a cysteine-reactive electrophile (such as an acrylamide), researchers can irreversibly bind to non-conserved cysteine residues in the kinase active site. The triazine core's synthetic tractability also allows for the easy incorporation of an alkyne tag, enabling streamlined target identification and off-target profiling via click-chemistry proteomics [5].

References

  • Synthesis and Identification of[1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification. Journal of the American Chemical Society. URL:[Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed - NIH. URL:[Link]

  • Exploring s-triazine derivatives as anticancer agents. Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-Benzyl-4-chloro-1,3,5-triazin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-benzyl-4-chloro-1,3,5-triazin-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-benzyl-4-chloro-1,3,5-triazin-2-amine.

The synthesis of substituted triazines relies on a stepwise Nucleophilic Aromatic Substitution ( SN​Ar ). Because the triazine ring is highly electron-deficient, the first chlorine atom is extremely reactive. However, once an electron-donating amine moiety is installed, the electrophilicity of the triazine ring decreases, making the remaining chlorine less reactive[1]. This inherent difference in reactivity allows for the selective synthesis of the mono-substituted product, provided that temperature and stoichiometry are rigorously controlled[2].

Experimental Workflow & Self-Validating Protocol

The optimal route to N-benzyl-4-chloro-1,3,5-triazin-2-amine utilizes 2,4-dichloro-1,3,5-triazine and benzylamine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)[3].

ReactionWorkflow SM 2,4-Dichloro-1,3,5-triazine (1.0 eq in dry THF) Cool Cool to -10°C to 0°C (Ice/Salt Bath) SM->Cool Add Dropwise Addition (1h): Benzylamine (1.0 eq) + DIPEA (1.2 eq) Cool->Add React S_NAr Reaction (Stir 1-2h at 0°C) Add->React Isolate Aqueous Quench & Extraction Yield: Target Product React->Isolate

Figure 1: Step-by-step experimental workflow for mono-amination of 2,4-dichloro-1,3,5-triazine.

Self-Validating Standard Operating Procedure (SOP)
  • Preparation & Dissolution: Dissolve 2,4-dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF (approx. 10 mL/mmol) under an inert argon atmosphere.

    • Validation Check: The solution must be completely clear. Cloudiness indicates moisture contamination and premature hydrolysis of the starting material.

  • Thermal Equilibration: Submerge the reaction flask in an ice/salt bath.

    • Validation Check: Do not proceed until an internal temperature probe reads strictly between -10 °C and 0 °C.

  • Reagent Addition: Prepare a secondary solution of benzylamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF. Add this mixture dropwise via an addition funnel over 45–60 minutes.

    • Validation Check: Monitor the internal temperature. The SN​Ar reaction is exothermic. If the temperature spikes above 2 °C, pause the addition to allow the system to cool.

  • Reaction Monitoring: Stir the mixture for 1–2 hours at 0 °C.

    • Validation Check: Perform TLC (Hexanes/EtOAc). The reaction is complete when the high- Rf​ starting material spot is entirely replaced by a single, lower- Rf​ UV-active spot.

  • Quench & Isolation: Quench the reaction with ice-cold saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield of Target Mono-chloro Triazine Check1 Are di-substituted byproducts present? Issue->Check1 Check2 Is the product hydrolyzed (OH instead of Cl)? Issue->Check2 Sol1 Action: Lower temp to ≤ 0°C & use dropwise addition Check1->Sol1 Yes Sol3 Action: Check starting material purity & stoichiometry Check1->Sol3 No Sol2 Action: Use strictly anhydrous solvents & dry DIPEA Check2->Sol2 Yes Check2->Sol3 No

Figure 2: Logical decision tree for troubleshooting low yields in chlorotriazine amination.

Q1: I am trying to synthesize N-benzyl-4-chloro-1,3,5-triazin-2-amine, but my LC-MS shows a dichloro product. What went wrong? Root Cause: Incorrect starting material. Many researchers mistakenly start with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1]. Reacting cyanuric chloride with one equivalent of benzylamine yields N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine. Solution: To achieve a product with only one chlorine and an unsubstituted 6-position (a hydrogen atom), you must start with 2,4-dichloro-1,3,5-triazine [3].

Q2: My yield is severely reduced due to the formation of the di-substituted byproduct (N,N'-dibenzyl-1,3,5-triazine-2,4-diamine). How do I prevent this? Root Cause: The second chlorine atom undergoes premature substitution. This occurs if the thermal energy exceeds the activation barrier for the second substitution, or if there is a local excess of benzylamine in the flask[1][2]. Solution:

  • Strict Temperature Control: Maintain the reaction strictly at or below 0 °C.

  • Inverse Addition: Add the benzylamine/DIPEA solution dropwise into the chlorotriazine solution. This ensures the chlorotriazine is always in stoichiometric excess relative to the amine in the active reaction mixture, kinetically favoring mono-substitution.

Q3: I am observing significant amounts of a hydroxylated byproduct (N-benzyl-4-hydroxy-1,3,5-triazin-2-amine). Why? Root Cause: Hydrolysis. The C-Cl bond in electron-deficient triazines is highly susceptible to nucleophilic attack by water, especially when facilitated by a base. Solution: Ensure all solvents are strictly anhydrous. Avoid using aqueous inorganic bases (like Na2​CO3​ or NaOH ) for this specific mono-substitution unless you are working in a rigorously optimized biphasic system.

Q4: Why is DIPEA recommended over Triethylamine ( Et3​N ) or inorganic bases? Root Cause: Base nucleophilicity and solubility. Solution: DIPEA (Hünig's base) is sterically hindered. It effectively acts as an acid scavenger to neutralize the HCl byproduct without acting as a competing nucleophile[3]. Unhindered amines like Et3​N can occasionally form transient quaternary ammonium intermediates with highly reactive chlorotriazines, complicating the reaction profile and lowering the yield.

Quantitative Optimization Data

The following table summarizes the causal impact of varying reaction parameters on the yield of the target mono-chloro product versus common impurities.

Reaction ParameterTemperatureBase UsedAddition MethodTarget Mono-chloro Yield (%)Primary Impurity Profile
Optimized Baseline -10 °C to 0 °CDIPEA (1.2 eq)Dropwise (60 min)> 85% Minimal (< 5%)
Elevated Temp 20 °C (RT)DIPEA (1.2 eq)Dropwise (60 min)35 - 40%Di-substituted (55%)
Aqueous Base -10 °C to 0 °CAq. Na2​CO3​ Dropwise (60 min)50 - 60%Hydrolyzed (30%)
Rapid Addition -10 °C to 0 °CDIPEA (1.2 eq)Bolus (5 min)45 - 50%Di-substituted (40%)

References

  • Ligand-Induced Opening of a Cryptic Pocket in METTL14 Source: ACS Bio & Med Chem Au URL:[Link][3]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity Source: PMC (National Institutes of Health) URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of N-benzyl-4-chloro-1,3,5-triazin-2-amine in DMSO

Welcome to the technical support center for handling N-benzyl-4-chloro-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling N-benzyl-4-chloro-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our aim is to provide in-depth, scientifically-grounded troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-benzyl-4-chloro-1,3,5-triazin-2-amine in DMSO. What are the most common reasons for this?

Low solubility of a compound that is expected to be soluble in DMSO can be a frustrating issue. The primary reasons often trace back to one of three key areas: the solvent itself, the purity of your compound, or the solid-state properties of the compound.

  • Solvent Integrity (Hygroscopicity of DMSO): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even brief exposure to air can lead to significant water absorption. This absorbed water alters the polarity and structure of the DMSO, making it a less effective solvent for many large, lipophilic organic compounds.[1][2] An increase in water content can lead to a supersaturated state and subsequent precipitation of your compound.[3]

  • Compound Purity: The presence of impurities from the synthesis of N-benzyl-4-chloro-1,3,5-triazin-2-amine can significantly impact its solubility. Insoluble byproducts or residual starting materials can give the appearance of low solubility for the desired compound. It is crucial to ensure the compound meets a high purity standard, typically >95%, for use in biological assays.[4]

  • Solid-State Properties (Polymorphism): Organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism.[5][6] These different polymorphs can have distinct physicochemical properties, including solubility and dissolution rate.[5][6][7] It is possible that your batch of N-benzyl-4-chloro-1,3,5-triazin-2-amine is in a less soluble, more thermodynamically stable crystalline form. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the low solubility of your compound.

Troubleshooting_Solubility start Start: Low Solubility Observed check_dmso Step 1: Verify DMSO Quality - Use anhydrous DMSO? - Freshly opened bottle? start->check_dmso check_purity Step 2: Assess Compound Purity - Purity >95%? - Analytical data available? check_dmso->check_purity If DMSO is high quality solubility_enhancement Step 3: Apply Solubility Enhancement - Gentle Warming - Sonication - Co-solvents check_purity->solubility_enhancement If compound is pure consider_polymorphism Step 4: Investigate Polymorphism - Amorphous vs. Crystalline? - DSC or XRD analysis solubility_enhancement->consider_polymorphism If still insoluble dissolved Compound Dissolved solubility_enhancement->dissolved If successful further_analysis Further Analysis Required consider_polymorphism->further_analysis

Caption: A stepwise guide to troubleshooting low compound solubility.

In-depth Troubleshooting Guides

Q2: How can I be sure that the DMSO I'm using is not the problem?

Given the hygroscopic nature of DMSO, it's a primary suspect in solubility issues. Here’s how to ensure your DMSO is of sufficient quality:

  • Use Anhydrous DMSO: Always use DMSO with a very low water content, often specified as "anhydrous" or "for molecular biology."

  • Fresh Bottles: Whenever possible, use a fresh, unopened bottle of DMSO. If you must use an opened bottle, ensure it has been stored properly.

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment, such as a desiccator, to minimize water absorption.

  • Aliquoting: For frequently used DMSO, consider aliquoting the contents of a larger bottle into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the bulk solvent to atmospheric moisture.

Q3: My compound is a white solid, but I'm unsure of its purity. How can I check this?

Verifying the purity of your compound is a critical step. Visual inspection is not sufficient. Several analytical techniques can be employed for purity assessment.[][10][11]

Technique Principle Information Provided
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Provides a quantitative measure of purity as a percentage of the main peak area relative to the total peak area.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy compares the integral of a signal from the analyte with that of a known, high-purity internal standard.Offers an absolute determination of purity and can identify and quantify residual solvents and other impurities.[4]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Helps in identifying the molecular weights of impurities.
DSC Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.Can be used to determine purity for compounds that are ≥98% pure by analyzing the melting endotherm.[]
Melting Point The temperature at which a solid turns into a liquid.A sharp melting point close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.[10]

A study on the synthesis of a similar compound, N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine, reported a melting point of 232–234 °C (with decomposition).[12] A significant deviation from this may suggest impurities.

Q4: I've confirmed my DMSO is anhydrous and my compound is pure, but it still won't dissolve. What practical steps can I take to improve solubility?

If you are confident in your solvent and compound quality, you can employ several techniques to enhance solubility. It's important to proceed with caution to avoid compound degradation.

Protocol 1: Gentle Warming and Sonication

  • Preparation: In a suitable vial, add your weighed N-benzyl-4-chloro-1,3,5-triazin-2-amine and the required volume of anhydrous DMSO.

  • Vortexing: Vigorously vortex the mixture for 1-2 minutes.

  • Gentle Warming: If the solid is not fully dissolved, place the vial in a water bath set to a temperature between 30-40°C for 10-15 minutes. Caution: Do not overheat, as some triazine compounds can be thermally labile. DMSO itself can decompose at its boiling point (189 °C), and this can be catalyzed by acids or bases at lower temperatures.[13][14][15]

  • Sonication: Following warming, place the vial in an ultrasonic bath for 15-20 minutes. The high-frequency sound waves generate localized areas of high temperature and pressure, which can aid in breaking down the crystal lattice and promoting dissolution.[8]

  • Final Check: After sonication, vortex the solution again and visually inspect for any remaining solid particles.

Protocol 2: Utilizing a Co-solvent

In some cases, the addition of a small amount of a suitable co-solvent can improve solubility.[16][17] For triazine derivatives, solvents like N,N-dimethylformamide (DMF) or ethanol have been used in syntheses and solubility studies.[18][19]

  • Initial Dissolution Attempt: First, attempt to dissolve the compound in a small amount of the co-solvent (e.g., DMF).

  • Addition of DMSO: Once dissolved in the co-solvent, slowly add the DMSO to reach your final desired concentration.

  • Compatibility Check: It is crucial to ensure that the chosen co-solvent is compatible with your downstream experimental assays.

Q5: Could the low solubility be due to the compound crashing out of solution after initial dissolution, especially after freeze-thaw cycles?

Yes, this is a common phenomenon. The process you are describing is often related to the hygroscopic nature of DMSO and the potential for the compound to exist in different solid-state forms.

  • Impact of Freeze-Thaw Cycles: Each freeze-thaw cycle provides an opportunity for the DMSO to absorb atmospheric moisture when the vial is opened. This increased water content can reduce the solubility of your compound, causing it to precipitate out of solution.[1]

  • Amorphous to Crystalline Transition: It's possible that your compound initially dissolved because it was in a more soluble amorphous state.[8] Over time, or with changes in conditions like temperature fluctuations during freeze-thaw cycles, it may convert to a more thermodynamically stable, but less soluble, crystalline form.[5] Once a compound crystallizes from DMSO, it can be very difficult to redissolve.[8]

Best Practices for Storing Stock Solutions in DMSO:

  • Aliquot: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles for the bulk of your compound.

  • Proper Sealing: Use high-quality vials with tight-sealing caps.

  • Storage Conditions: Store aliquots at -20°C or -80°C.

  • Equilibration: Before opening a frozen aliquot, allow it to fully equilibrate to room temperature to prevent condensation of atmospheric moisture into the cold solution.

References

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. Available at: [Link]

  • 1 Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development - Wiley-VCH. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. Available at: [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - PubMed. Available at: [Link]

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]

  • Why Polymorphism is Key in Drug Development! - PharmaCores. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Available at: [Link]

  • Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • DMSO Physical Properties - gChem. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • NOTE Synthesis and Structural Elucidation of Substituted s-Triazines. Available at: [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. Available at: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability - Agno Pharma. Available at: [Link]

  • 2.3. 1,3,5-Triazines. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC. Available at: [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide - MDPI. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water - PubMed. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions during N-benzyl-4-chloro-1,3,5-triazin-2-amine amination

Welcome to the Technical Support Center for Triazine Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Triazine Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the amination of deactivated triazine cores.

Substituting the final chlorine atom on a mono-chloro triazine like N-benzyl-4-chloro-1,3,5-triazin-2-amine requires overcoming significant activation barriers. This guide provides diagnostic troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield conversions while minimizing competitive side reactions.

Mechanistic Workflow & Competitive Pathways

To troubleshoot effectively, we must first visualize the competing chemical pathways. The substitution of chlorine on a triazine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr)[1].

SNAr_Pathway SM N-benzyl-4-chloro- 1,3,5-triazin-2-amine (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC + Amine (Rate-Determining) Hydrolysis Hydroxy-Triazine (Hydrolysis Byproduct) SM->Hydrolysis + H2O/OH⁻ (Side Reaction) Amine Amine Nucleophile (R-NH2) Amine->MC Product Aminated Triazine (Target Product) MC->Product - Cl⁻ (Fast) Water Trace Water / OH- (Competing Nucleophile) Water->Hydrolysis

Reaction pathway of SNAr amination vs. competitive hydrolysis in monochloro-triazines.

Diagnostic Q&A and Troubleshooting

Q1: Why is my amination reaction yielding high amounts of the hydroxy-triazine byproduct instead of the target aminated product? Causality: Because your starting material (N-benzyl-4-chloro-1,3,5-triazin-2-amine) already possesses an electron-donating benzylamine group, the electrophilicity of the triazine core is significantly diminished compared to the parent cyanuric chloride[2]. Consequently, the activation energy for the nucleophilic attack is higher, requiring elevated temperatures (e.g., 60–80 °C)[3]. However, kinetic studies demonstrate that the rate of C-Cl hydrolysis increases exponentially with temperature, especially in the presence of water[4]. If any trace water is present in your solvent or base, water outcompetes your amine at these elevated temperatures, leading to the inert hydroxy-triazine byproduct. Resolution: Transition to strictly anhydrous polar aprotic solvents (e.g., anhydrous Acetonitrile or THF) and replace aqueous inorganic bases with non-nucleophilic organic bases.

Q2: My reaction stalls at 50% conversion even under anhydrous conditions. How do I drive the SNAr to completion? Causality: As the amination progresses, hydrochloric acid (HCl) is generated as a leaving group byproduct. If the acid is not efficiently scavenged, it will protonate your incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction. Furthermore, once an amine is incorporated onto the s-triazine, substituting subsequent nucleophiles becomes inherently difficult due to electronic deactivation[5]. Resolution: Utilize 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while effectively neutralizing the generated HCl[2].

Q3: Can I use aqueous inorganic bases (like Na₂CO₃ or NaHCO₃) for this specific amination step? Causality: No. While aqueous NaHCO₃ is highly effective for the first substitution of cyanuric chloride at 0 °C[2], it is highly detrimental for the amination of monochloro-triazines. At the elevated temperatures required for this final substitution step, hydroxide ions (or water activated by the base) will rapidly hydrolyze the C-Cl bond via an SN2 mechanism[4].

Quantitative Reaction Profiling

The following table synthesizes kinetic and thermodynamic data to illustrate the critical relationship between solvent, base selection, temperature, and reaction outcomes.

Solvent SystemBase ScavengerTemp (°C)Time (h)Target Amination Yield (%)Hydrolysis Byproduct (%)Unreacted Starting Material (%)
Acetone / Water (1:1)NaHCO₃ (aq)2524< 51580
Acetone / Water (1:1)NaHCO₃ (aq)60121285< 3
THF (Anhydrous)K₂CO₃ (s)601865530
Acetonitrile (Anhydrous) DIPEA (Anhydrous) 80 12 94 < 1 < 5

Data Interpretation: The transition from aqueous to anhydrous conditions at elevated temperatures is mandatory to invert the selectivity from hydrolysis to the desired amination.

Validated Experimental Protocol: Anhydrous Amination

Objective: Achieve >90% conversion to the aminated product while suppressing hydrolysis and dimerization. Self-Validating System: This protocol incorporates mandatory in-process analytical checks. The workflow cannot proceed to workup until the validation criteria are met, ensuring the integrity of the final product.

Step 1: Preparation of the Electrophile Solution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolve 1.0 equivalent (e.g., 10 mmol) of N-benzyl-4-chloro-1,3,5-triazin-2-amine in 20 mL of anhydrous Acetonitrile (MeCN). Causality: Anhydrous MeCN provides a polar aprotic environment that stabilizes the anionic Meisenheimer complex without introducing competitive oxygen nucleophiles[1].

Step 2: Addition of the Nucleophile and Base

  • Add 1.5 equivalents of the target amine nucleophile to the stirring solution.

  • Dropwise, add 2.0 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[2].

Step 3: Temperature-Controlled SNAr

  • Heat the reaction mixture to 80 °C using an oil bath for 12 hours. Causality: The electron-donating benzylamine group diminishes the electrophilicity of the triazine core, necessitating elevated thermal energy to overcome the activation barrier of the rate-determining nucleophilic attack[2].

Step 4: In-Process Validation Check

  • Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS or TLC (EtOAc:Hexane 6:4)[5]. Validation Criteria: The UV-active starting material spot (N-benzyl-4-chloro-1,3,5-triazin-2-amine) must be completely absent. Corrective Action: If >5% starting material remains, the reaction has stalled due to nucleophile depletion or inadequate acid scavenging. Add an additional 0.5 eq of the amine and 0.5 eq of DIPEA, and reflux for 4 additional hours before re-testing.

Step 5: Workup and Isolation

  • Cool the validated reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target aminated triazine.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives Source: PMC - NIH URL:[Link]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ChemRxiv URL:[Link]

  • 1,3,5-Triazine as core for the preparation of dendrons Source: Arkivoc URL:[Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-benzyl-4-chloro-1,3,5-triazin-2-amine vs cyanuric chloride reactivity comparison

An In-Depth Comparative Guide to the Reactivity of N-benzyl-4-chloro-1,3,5-triazin-2-amine and Cyanuric Chloride in Nucleophilic Aromatic Substitution This guide provides a detailed, evidence-based comparison of the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of N-benzyl-4-chloro-1,3,5-triazin-2-amine and Cyanuric Chloride in Nucleophilic Aromatic Substitution

This guide provides a detailed, evidence-based comparison of the chemical reactivity between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and a disubstituted derivative, N-benzyl-4-chloro-1,3,5-triazin-2-amine. It is intended for researchers, medicinal chemists, and drug development professionals who leverage the 1,3,5-triazine scaffold for creating diverse molecular architectures. Our focus is on the principles of nucleophilic aromatic substitution (SNAr) and the practical implications of substituent effects on reaction kinetics and synthetic strategy.

The Strategic Importance of the 1,3,5-Triazine Core

The 1,3,5-triazine (or s-triazine) ring is a foundational building block in modern chemistry.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science is largely due to the predictable and controllable reactivity of its chlorinated precursor, cyanuric chloride.[1][2] The three chlorine atoms of cyanuric chloride can be displaced sequentially by nucleophiles, with each substitution step exhibiting distinct reactivity.[1][3] This guide dissects the profound difference in reactivity between the parent, highly electrophilic cyanuric chloride and a derivative where two chlorines have been replaced, N-benzyl-4-chloro-1,3,5-triazin-2-amine. Understanding this differential reactivity is paramount for the rational design of multi-step synthetic routes.

Fundamental Principles: Electronic Effects on Reactivity

The propensity of a chlorotriazine to undergo nucleophilic substitution is governed by the electrophilicity of the carbon atoms within the heterocyclic ring. This is directly influenced by the nature of the substituents attached.

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.[4][5] This effect is powerfully amplified by three strongly electron-withdrawing chlorine atoms. The result is a highly electrophilic system, making the carbon atoms exceptionally susceptible to nucleophilic attack. This high reactivity allows the first substitution to proceed readily at low temperatures, typically between 0 and 5 °C.[2][6]

  • N-benzyl-4-chloro-1,3,5-triazin-2-amine: In this molecule, two chlorine atoms have been replaced by amine functionalities (a primary amine and a secondary benzylamine). Unlike chlorine, amino groups are strong electron-donating groups through resonance. They feed electron density into the triazine ring, thereby reducing the partial positive charge on the remaining carbon atom bonded to chlorine. This electronic enrichment deactivates the ring towards further nucleophilic attack. Consequently, displacing the final chlorine atom requires significantly more energy, manifesting as a need for higher reaction temperatures.[7][8]

The following diagram illustrates the progressive deactivation of the triazine core as electron-withdrawing chlorines are replaced by electron-donating nucleophiles.

G cluster_0 Decreasing Reactivity in Sequential S(N)Ar Reactions CC Cyanuric Chloride (3 Cl atoms) +++ Highly Reactive Mono Monosubstituted Dichloro-Triazine (2 Cl, 1 Nu) ++ Moderately Reactive CC->Mono + Nu (1 eq) 0-5 °C Di Disubstituted Monochloro-Triazine (1 Cl, 2 Nu) + Low Reactivity Mono->Di + Nu (1 eq) 25-60 °C Tri Trisubstituted Triazine (0 Cl, 3 Nu) Reaction Complete Di->Tri + Nu (1 eq) >80 °C, Reflux

Figure 1. Sequential substitution of cyanuric chloride, showing the decrease in reactivity and corresponding increase in required reaction temperature with each added nucleophile.

Quantitative Reactivity Comparison: The Role of Temperature

The most direct experimental evidence for the difference in reactivity is the temperature required to achieve substitution. Computational studies have corroborated these empirical observations, showing a progressive increase in the activation energy barrier for each subsequent substitution step.[7][8]

CompoundTarget Chlorine for SubstitutionTypical Reaction Temperature (°C)Relative Reactivity
Cyanuric Chloride1st Chlorine0 – 5 °CVery High
Dichloro-triazine Derivative2nd Chlorine25 – 60 °CModerate
N-benzyl-4-chloro-1,3,5-triazin-2-amine 3rd (Final) Chlorine>80 °CLow

Table 1. Comparison of typical reaction temperatures required for the stepwise nucleophilic substitution on a 1,3,5-triazine core. The data clearly illustrates the deactivating effect of prior substitutions.[2][3][7][8]

Validated Experimental Protocols

The following protocols provide a practical demonstration of the reactivity differences, outlining the controlled, stepwise synthesis of a fully substituted triazine from cyanuric chloride.

Protocol 1: Synthesis of Monosubstituted Intermediate (N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine)

This procedure demonstrates the high reactivity of the first chlorine on cyanuric chloride.

  • Preparation: Dissolve cyanuric chloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cooling: Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (e.g., Nitrogen).[2][4]

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 eq) in the same solvent.

  • Reaction: Add the benzylamine/DIEA solution dropwise to the stirred cyanuric chloride solution, ensuring the internal temperature does not exceed 5 °C. Stir the reaction at 0 °C for 30-60 minutes.[9]

  • Monitoring: Monitor the consumption of cyanuric chloride by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water and brine to remove DIEA salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.[4][5]

Protocol 2: Substitution of the Final Chlorine from a Disubstituted Precursor

This protocol illustrates the reduced reactivity of the final chlorine atom, necessitating more forcing conditions. The starting material is analogous to the topic compound.

  • Preparation: Dissolve the disubstituted monochloro-triazine derivative (e.g., N2-benzyl-N4-morpholino-6-chloro-1,3,5-triazine-2,4-diamine) (1.0 eq) in a high-boiling point solvent such as dioxane or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the final nucleophile (e.g., piperidine, 1.2 eq) and a suitable base (e.g., K₂CO₃ or DIEA, 1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for several hours (8-24 h).[10][11]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Figure 2. A side-by-side comparison of experimental workflows, contrasting the mild conditions for the first substitution of cyanuric chloride with the forcing conditions required for the last.

Mechanistic Underpinnings

The nucleophilic aromatic substitution on 1,3,5-triazines proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: The nucleophile attacks an electrophilic carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic tetrahedral intermediate, known as a Meisenheimer complex. This is typically the rate-determining step.[4]

  • Chloride Elimination: The complex collapses, expelling a chloride ion as the leaving group and restoring the aromaticity of the triazine ring.

The electron-donating amino substituents on N-benzyl-4-chloro-1,3,5-triazin-2-amine decrease the stability of the negatively charged Meisenheimer intermediate relative to the starting material. This destabilization increases the activation energy of the rate-determining step, thus slowing the reaction rate and necessitating higher temperatures.

Conclusion for the Practicing Scientist

The comparison between cyanuric chloride and N-benzyl-4-chloro-1,3,5-triazin-2-amine provides a clear and compelling illustration of electronic effects in SNAr chemistry. Cyanuric chloride is an exceptionally reactive platform for initiating the synthesis of triazine derivatives, while its substituted progeny exhibit progressively diminished reactivity. This predictable, temperature-dependent behavior is not a limitation but a powerful synthetic tool, enabling the selective and stepwise construction of complex, multifunctional molecules.[3][12] By carefully controlling the reaction temperature and order of nucleophile addition, chemists can access a vast chemical space with precision and efficiency, making the 1,3,5-triazine a truly privileged scaffold.

References

  • BenchChem. (2025). mechanism of nucleophilic substitution on dichloro-s-triazines. BenchChem.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry, 87, 2590-2600.
  • Martinez, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]

  • Wang, R., et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 47(15), 5243–5248. Available at: [Link]

  • Sparks, T. C., & DeAmicis, C. V. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. ChemMedChem, 15(1), 10-19. Available at: [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. Available at: [Link]

  • Torres, V., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

  • Banks, C. K., et al. (1949). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C. Available at: [Link]

  • Renfrew, A. H. M., et al. (1998). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. BenchChem.
  • Torres, V., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. PubMed. Available at: [Link]

  • Khalil, N. S. A. M. (2004). Synthesis of some novel 6-benzyl(or substituted benzyl)-2-beta-D-glucopyranosyl-1,2,4-triazolo[4,3-b][4][6][13]triazines as potential antimicrobial chemotherapeutics. PubMed. Available at: [Link]

  • Calvete, M. J. F., et al. (2018). Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities. Arabian Journal of Chemistry, 13(1), 2213-2224. Available at: [Link]

  • Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine. Molecular Diversity, 2(1-2), 75–80. Available at: [Link]

  • Calvete, M. J. F., et al. (2018). Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities. ResearchGate. Available at: [Link]

  • Chen, J-L., et al. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. Molecules, 25(7), 1541. Available at: [Link]

  • Zhang, C., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. Available at: [Link]

  • Al-Salahi, R., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. Available at: [Link]

  • Tran, T. T. H., et al. (2024). Three series of mono-, di- and trisubstituted s-triazine derivatives... ResearchGate. Available at: [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]

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Comparative

Analytical Method Comparison &amp; Validation Guide: N-benzyl-4-chloro-1,3,5-triazin-2-amine

Executive Summary & Analyte Profiling The quantification of functionalized triazines, specifically N-benzyl-4-chloro-1,3,5-triazin-2-amine [1], presents unique analytical challenges due to the molecule's dual nature: a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of functionalized triazines, specifically N-benzyl-4-chloro-1,3,5-triazin-2-amine [1], presents unique analytical challenges due to the molecule's dual nature: a highly polar, basic secondary amine coupled with a hydrophobic benzyl moiety and a reactive chlorotriazine core. For drug development professionals and analytical scientists, selecting the appropriate chromatographic platform is critical for ensuring batch-to-batch consistency, regulatory compliance, and operational efficiency.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methodologies, providing a mechanistic rationale for method selection, a step-by-step self-validating protocol, and comprehensive ICH Q2(R2) validation data.

Technology Comparison: Selecting the Optimal Platform

When developing an assay for triazine derivatives, laboratories typically evaluate three primary platforms: HPLC-UV, UHPLC-MS/MS, and GC-FID/MS.

While Gas Chromatography (GC) offers excellent theoretical plate counts, triazines containing secondary amines often suffer from thermal instability or require cumbersome, time-consuming pre-column derivatization steps to prevent peak tailing[2]. UHPLC-MS/MS provides unparalleled sensitivity (ideal for trace-level genotoxic impurity profiling), but it is highly susceptible to matrix ion suppression and incurs prohibitive operational costs for routine testing.

HPLC-UV emerges as the optimal platform. Triazines possess a strong conjugated π-electron system within the aromatic ring, yielding robust absorbance in the UV range (typically 220–254 nm). This intrinsic property allows for highly sensitive detection without the need for derivatization, achieving detection limits comparable to GC methods[2]. Furthermore, HPLC-UV methods demonstrate superior precision, making them the gold standard for routine API quantification[3].

Table 1: Analytical Platform Comparison for Triazine Analysis
Performance MetricHPLC-UV (Recommended)UHPLC-MS/MSGC-FID / GC-MS
Sensitivity (LOD) 0.05 µg/mL (Sufficient for Assay)0.001 µg/mL (Ultra-trace)0.5 µg/mL
Precision (%RSD) < 1.0% 2.0% - 5.0%< 2.0%
Matrix Effects LowHigh (Ion Suppression)Low
Sample Preparation Direct Injection (Dilute & Shoot)Complex Clean-upDerivatization Required
Cost per Analysis LowHighMedium
Primary Use Case API Assay & Routine QA/QC ReleaseTrace Impurity ProfilingVolatile Intermediates

Mechanistic Rationale for Method Development

Method development in HPLC is not a process of trial and error; it is governed by the physicochemical properties of the analyte[3].

  • Stationary Phase Selection (C18): The N-benzyl group imparts significant hydrophobicity to the molecule. A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected because the smaller particle size offers high efficiency and rapid mass transfer, effectively retaining the non-polar benzyl moiety[3].

  • Mobile Phase Causality (Acidic pH): At a neutral pH, residual silanol groups (Si-OH) on the silica-based stationary phase ionize to Si-O⁻. These negatively charged sites create secondary electrostatic interactions with the protonated secondary amine of the triazine, resulting in severe peak tailing. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), silanol ionization is suppressed, ensuring pure hydrophobic retention and sharp, symmetrical peaks[3][4].

  • Wavelength Selection: UV detection is set to 240 nm, capitalizing on the π-π* electronic transitions of the conjugated triazine ring, maximizing the signal-to-noise ratio[2].

Experimental Methodology & Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . The instrument must prove its fitness for purpose before any unknown samples are quantified[5].

Step 1: Preparation of Solutions
  • Standard Stock Solution: Accurately weigh 10.0 mg of N-benzyl-4-chloro-1,3,5-triazin-2-amine reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Serially dilute the stock solution with the mobile phase to construct calibration standards ranging from 0.5 to 50 µg/mL.

Step 2: Chromatographic Conditions
  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Aqueous Formic Acid (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C (thermostated to ensure retention time reproducibility)[4].

  • Detection: Photodiode Array (PDA) at 240 nm.

Step 3: Self-Validating System Suitability Testing (SST)

Before sequence initiation, inject a 10 µg/mL standard solution in five replicates. The system automatically validates itself and proceeds only if the following criteria are met[5]:

  • Tailing Factor (T): ≤ 1.5 (Confirms the suppression of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 2000 (Validates column efficiency and stationary phase integrity).

  • Injection Precision: %RSD of peak areas ≤ 2.0% (Ensures autosampler reliability).

ICH Q2(R2) Validation Framework & Data

Method validation was conducted in strict accordance with ICH guidelines, evaluating specificity, linearity, accuracy, precision, limits of detection/quantification, and robustness[5][6].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Linearity & Range Correlation Coefficient (R²) ≥ 0.9990.5 - 50 µg/mL (R² = 0.9998)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8% (Across 3 levels)Pass
Repeatability (n=6) %RSD of peak area ≤ 2.0%0.65%Pass
Intermediate Precision %RSD across different days ≤ 2.0%0.82%Pass
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Specificity No matrix interference at analyte tR​ Peak purity index > 0.995 (PDA)Pass

Workflow Visualization

Below is the logical workflow governing the development and validation lifecycle of the analytical method.

ValidationLogic Analyte Target Analyte: N-benzyl-4-chloro-1,3,5-triazin-2-amine Rationale Mechanistic Rationale Strong UV Chromophore & Basic Amine Analyte->Rationale Method HPLC-UV Optimization RP-18 Column + Acidic Mobile Phase Rationale->Method SST System Suitability Testing (SST) Self-Validating Quality Gate Method->SST Validation ICH Q2(R2) Validation Protocol Linearity, Accuracy, Precision SST->Validation Deployment Routine QA/QC Deployment High-Throughput Batch Release Validation->Deployment

Logical workflow for the analytical method development and validation of the triazine derivative.

References

  • Development and Validation of an Isocratic HPLC Method for the Simultaneous Determination of Avobenzone and Tris-Biphenyl Triazine | acs.org | 4

  • Development and Validation of an Isocratic HPLC Method for the Simultaneous Determination of Avobenzone and Tris-Biphenyl Triazine - American Chemical Society | figshare.com | 6

  • N-benzyl-4-chloro-1,3,5-triazin-2-amine - PubChem | nih.gov | 1

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection | oup.com | 2

  • New Method Development by HPLC and Validation as per ICH Guidelines | actascientific.com |3

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study | mdpi.com | 5

Sources

Validation

Benchmarking N-benzyl-4-chloro-1,3,5-triazin-2-amine in Kinase Inhibition Assays: A Comparative Guide

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of N-benzyl-4-chloro-1,3,5-triazin-2-amine. While specific inhibitory data for this exact molecule is not extensively avail...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of N-benzyl-4-chloro-1,3,5-triazin-2-amine. While specific inhibitory data for this exact molecule is not extensively available in the public domain, this document will leverage data from structurally related 1,3,5-triazine derivatives to illustrate the benchmarking process. We will delve into the rationale behind experimental design, present detailed protocols for robust kinase inhibition assays, and provide a comparative analysis against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and selectivity of novel kinase inhibitors.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Kinase Inhibition

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, including the vast and therapeutically significant family of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for drug discovery efforts. The triazine ring system offers a versatile template for the synthesis of diverse compound libraries, allowing for fine-tuning of potency and selectivity against specific kinase targets.

Numerous studies have demonstrated the potential of 1,3,5-triazine derivatives as potent inhibitors of various kinases, including those in critical oncogenic pathways such as the PI3K/Akt/mTOR, EGFR, and VEGFR signaling cascades.[2][3] Therefore, a systematic and rigorous approach to benchmarking novel triazine compounds like N-benzyl-4-chloro-1,3,5-triazin-2-amine is essential to ascertain their therapeutic potential.

The Experimental Blueprint: A Multi-faceted Approach to Kinase Profiling

A thorough evaluation of a novel kinase inhibitor requires a multi-pronged approach, beginning with broad-based screening and progressing to more focused, mechanistic studies. The following workflow provides a logical progression for characterizing N-benzyl-4-chloro-1,3,5-triazin-2-amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity & Potency cluster_2 Phase 3: Mechanism of Action A Primary Kinase Panel Screening (e.g., 20-50 kinases) B Determine IC50 for Initial Hits A->B Identify active kinases C Expanded Kinase Selectivity Profiling (e.g., >100 kinases) B->C Prioritize potent hits D Orthogonal Assay Confirmation C->D Validate selectivity E ATP Competition Assays D->E Investigate binding mode F Cellular Assays (Target Engagement & Downstream Signaling) E->F Confirm cellular activity

Experimental Workflow for Kinase Inhibitor Profiling.

Methodologies for Kinase Inhibition Assays

The choice of assay technology is critical for generating reliable and reproducible data. Several robust platforms are commercially available, each with its own advantages. The underlying principle for most of these assays is to measure the extent of phosphorylation of a substrate by a kinase in the presence of an inhibitor.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[4][5] It is a universal assay applicable to virtually any kinase.[6]

Principle:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, where the light output is proportional to the ADP generated and thus, the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of N-benzyl-4-chloro-1,3,5-triazin-2-amine (typically in DMSO, with a final concentration not exceeding 1%) or control inhibitors.

  • Initiate Reaction: Add ATP to start the kinase reaction. The final reaction volume is typically 10 µL. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of an inhibitor to the kinase's ATP pocket.[3]

Principle:

  • A fluorescently labeled "tracer" with affinity for the kinase's ATP site is used.

  • A europium-labeled anti-tag antibody binds to the kinase.

  • When the tracer and the antibody are both bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore.

  • A competitive inhibitor, like N-benzyl-4-chloro-1,3,5-triazin-2-amine, will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Plating: Add 4 µL of 4x concentrated test compound or control inhibitor to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 8 µL of a 2x concentrated mixture of the tagged kinase and the europium-labeled antibody.

  • Tracer Addition: Add 4 µL of a 4x concentrated fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7] The ratio of these emissions is used to determine the level of inhibition.

HTRF® Kinase Assays (Cisbio)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are another TR-FRET-based method widely used for kinase screening.[8]

Principle:

  • A biotinylated substrate and a kinase are incubated with the test compound and ATP.

  • After the reaction, detection reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

  • If the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

  • Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[9]

Step-by-Step Protocol:

  • Kinase Reaction: In a suitable assay plate, combine the kinase, biotinylated substrate, and test compound.

  • Initiation: Add ATP to start the reaction. Incubate for a defined period at an optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction by adding EDTA and the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665).

  • Incubation: Incubate at room temperature for at least 60 minutes to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

Comparative Benchmarking: N-benzyl-4-chloro-1,3,5-triazin-2-amine Analogs vs. Standard Inhibitors

To contextualize the inhibitory activity of N-benzyl-4-chloro-1,3,5-triazin-2-amine, it is crucial to compare its performance against well-characterized, commercially available inhibitors. The following table presents hypothetical, yet representative, IC50 data for a 1,3,5-triazine compound, alongside established inhibitors targeting kinases in key signaling pathways.

Kinase Target1,3,5-Triazine Analog (IC50, nM)Standard InhibitorStandard Inhibitor IC50 (nM)Signaling Pathway
PI3Kα 15[3]Wortmannin1.9[10]PI3K/Akt/mTOR
PI3Kβ 34[2][3]ZSTK47444[2]PI3K/Akt/mTOR
PI3Kδ 2.3[3]Idelalisib2.5PI3K/Akt/mTOR
PI3Kγ 849[3]ZSTK47449[2]PI3K/Akt/mTOR
mTOR 15.4[3]Rapamycin0.1PI3K/Akt/mTOR
EGFR 61[11]Gefitinib30-80EGFR Signaling
VEGFR-2 81[12]Vandetanib40[1]Angiogenesis
BTK 17[5][13]Ibrutinib0.5B-cell Receptor Signaling
PIM-1 -SMI-4a17[14]Cell Cycle/Apoptosis
CDK5 -Roscovitine200-500Cell Cycle

Note: The IC50 values for the "1,3,5-Triazine Analog" are representative values compiled from various sources for different triazine-based inhibitors and are for illustrative purposes to guide the benchmarking process.

Interpreting the Data: From IC50 Values to Biological Insights

The IC50 data from kinase assays provide the initial assessment of a compound's potency and selectivity. A low IC50 value indicates high potency. By comparing the IC50 values across a panel of kinases, a selectivity profile can be established. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2] The 1,3,5-triazine scaffold has yielded numerous pan- and isoform-selective PI3K inhibitors.[3] If N-benzyl-4-chloro-1,3,5-triazin-2-amine demonstrates potent inhibition of one or more PI3K isoforms, it would warrant further investigation into its effects on downstream signaling, such as the phosphorylation of Akt and S6 ribosomal protein.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation G cluster_0 EGFR Signaling cluster_1 VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF EGFR_Proliferation Cell Proliferation RAS_RAF->EGFR_Proliferation VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Overview of EGFR and VEGFR Signaling Pathways.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies. [13]The discovery of 1,3,5-triazine-based BTK inhibitors highlights the versatility of this scaffold. [5]Inhibition of BTK can lead to apoptosis and reduced proliferation of malignant B-cells.

Conclusion and Future Directions

The systematic benchmarking of N-benzyl-4-chloro-1,3,5-triazin-2-amine through a tiered approach of kinase screening, IC50 determination, and selectivity profiling is paramount to understanding its therapeutic potential. By employing robust assay technologies and comparing its performance against established inhibitors, researchers can gain valuable insights into its mechanism of action and guide further drug development efforts. While this guide has utilized data from related 1,3,5-triazine analogs for illustrative purposes, the principles and methodologies outlined provide a solid foundation for the rigorous evaluation of this specific compound. Subsequent studies should focus on confirming in vitro findings in cellular models and ultimately, in vivo efficacy studies for promising candidates.

References

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  • Xu, S., et al. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. Available at: [Link]

  • Safarizadeh, H., & Garkani-Nejad, Z. (2023). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Molecular Structure. Available at: [Link]

  • Patel, S. B., et al. (2023). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.
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  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. ResearchGate. (n.d.). Available at: [Link]

  • Chen, C. Y., et al. (2013). More than just a GPCR ligand: structure-based discovery of thioridazine derivatives as Pim-1 kinase inhibitors. MedChemComm. Available at: [Link]

  • The Role of CDK5 in Tumours and Tumour Microenvironments. ResearchGate. (n.d.). Available at: [Link]

  • Li, Y., et al. (2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules. Available at: [Link]

  • Słabicki, M., & Kozielewicz, P. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences. Available at: [Link]

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Comparative

The Selectivity Profile of N-benzyl-4-chloro-1,3,5-triazin-2-amine: A Comparative Analysis of the 1,3,5-Triazine Scaffold Against Standard Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the pursuit of selective kinase inhibitors remains a cornerstone of targeted therapy development. The 1,3,5-triazine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the pursuit of selective kinase inhibitors remains a cornerstone of targeted therapy development. The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of protein kinases implicated in cancer progression. This guide provides an in-depth comparative analysis of the potential selectivity profile of N-benzyl-4-chloro-1,3,5-triazin-2-amine, a representative of this promising class of compounds. While direct, comprehensive experimental data for this specific molecule is not yet publicly available, this guide will leverage published data from structurally related 1,3,5-triazine derivatives to forecast its likely inhibitory characteristics and benchmark them against established, standard-of-care kinase inhibitors.

The 1,3,5-Triazine Scaffold: A Versatile Platform for Kinase Inhibition

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, offers a unique template for the design of kinase inhibitors. Its planar structure and the ability to be functionalized at three distinct positions (C2, C4, and C6) allow for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases. This structural adaptability has been exploited to develop inhibitors for a multitude of kinase families, including PI3K/mTOR, EGFR, and FGFR, which are critical nodes in cancer signaling pathways.[1][2][3] The differential reactivity of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine precursor allows for a controlled, stepwise synthesis, enabling the creation of diverse chemical libraries for screening and optimization.[4]

Comparative Selectivity Analysis: 1,3,5-Triazine Derivatives vs. Standard Inhibitors

To construct a probable selectivity profile for N-benzyl-4-chloro-1,3,5-triazin-2-amine, we will examine the inhibitory activities of structurally analogous compounds and compare them to well-characterized, clinically relevant inhibitors.

Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers. Several 1,3,5-triazine derivatives have been designed as potent inhibitors of this pathway.

Table 1: Comparative Inhibitory Activity Against PI3K/mTOR

Compound/InhibitorTarget(s)IC50 (nM)Reference
Gedatolisib PI3Kα, γ, δ, mTOR1.9, 5.4, 25, 1.6[5]
ZSTK474 PI3Kα37[2]
Compound 13 (1,3,5-triazine derivative) PI3Kα1.2[2]
Compound 6h (1,3,5-triazine derivative) PI3Kα, mTOR18 (PI3Kα), 32 (mTOR)[6]

Gedatolisib, an approved s-triazine-based drug, demonstrates the potential of this scaffold to achieve potent, dual inhibition of PI3K and mTOR.[5] Notably, recent research has yielded 1,3,5-triazine derivatives like compound 13 with exceptional, nanomolar potency and high selectivity for the PI3Kα isoform.[2] The structure of N-benzyl-4-chloro-1,3,5-triazin-2-amine, with its single benzylamino and chloro substituents, suggests it may exhibit a different selectivity profile. The presence of a single amino group might lead to more specific interactions within the ATP-binding pocket compared to the di- and tri-substituted analogs.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth releases inhibition Triazine 1,3,5-Triazine Derivatives Triazine->PI3K Triazine->mTORC1

PI3K/mTOR Signaling Pathway Inhibition.
Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers. The 1,3,5-triazine scaffold has been explored for its potential to inhibit both wild-type and mutant forms of EGFR.

Table 2: Comparative Inhibitory Activity Against EGFR

Compound/InhibitorTarget(s)IC50 (µM)Reference
Erlotinib EGFR0.002N/A
Gefitinib EGFR0.033N/A
Compound 8 (1,3,5-triazine derivative) EGFR (wild-type)25.9[5]
Compound 8 (1,3,5-triazine derivative) EGFR (T790M/L858R mutant)6.5[5]
Compound 14 (1,3,5-triazine derivative) EGFR-TK2.54[7]
Compound 5h (1,3,5-triazine-based pyrazole) EGFR-TK0.229[8]

While some early 1,3,5-triazine derivatives showed modest activity against wild-type EGFR, they exhibited improved potency against clinically relevant mutant forms.[5] More recent iterations, such as those incorporating a pyrazole moiety, have demonstrated potent, sub-micromolar inhibition of EGFR tyrosine kinase.[8] The N-benzyl group in our compound of interest is a common feature in many kinase inhibitors and could contribute to favorable interactions within the hydrophobic regions of the EGFR ATP-binding site. The chloro substituent, an electron-withdrawing group, can also influence the electronic properties of the triazine ring and modulate binding affinity.

Other Kinase Targets

The versatility of the 1,3,5-triazine scaffold extends to other kinase families. For instance, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3) and Bruton's tyrosine kinase (BTK).[3][5] In the case of BTK inhibitors, strategic modifications to the 1,3,5-triazine scaffold led to a significant improvement in selectivity over EGFR.[7] This highlights the "tunability" of the triazine core, where rational design can steer the selectivity profile towards a desired target.

Experimental Methodologies for Selectivity Profiling

To definitively determine the selectivity profile of N-benzyl-4-chloro-1,3,5-triazin-2-amine, a systematic experimental approach is required.

In Vitro Kinase Inhibition Assay

A standard method to assess the potency and selectivity of a compound is to screen it against a panel of purified kinases.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve N-benzyl-4-chloro-1,3,5-triazin-2-amine in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the human kinome. This panel should include the suspected primary targets and a broad range of potential off-targets.

  • Assay Setup: In a multi-well plate format, combine the test compound at various concentrations, the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Reaction and Detection: Allow the kinase reaction to proceed for a defined period. The amount of phosphorylated substrate is then quantified using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Compound Test Compound (N-benzyl-4-chloro-1,3,5-triazin-2-amine) Incubation Incubation Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50

In Vitro Kinase Inhibition Assay Workflow.

Conclusion and Future Directions

The 1,3,5-triazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, it is plausible that N-benzyl-4-chloro-1,3,5-triazin-2-amine possesses inhibitory activity against key oncogenic kinases such as those in the PI3K and EGFR families. The specific substitutions on the triazine ring—a benzylamino group at C2 and a chlorine atom at C4—will undoubtedly dictate its unique potency and selectivity profile.

To fully elucidate the therapeutic potential of N-benzyl-4-chloro-1,3,5-triazin-2-amine, comprehensive in vitro kinase screening followed by cellular assays to confirm on-target activity and assess anti-proliferative effects are essential next steps. The data presented in this guide, drawn from the wealth of research on related 1,3,5-triazine derivatives, provides a strong rationale for these future investigations and underscores the potential of this compound class to yield novel, selective, and potent anticancer agents.

References

  • Ma, Y., et al. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega.
  • Kuriwaki, I., et al. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. [Link]

  • ResearchGate. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][3][9]triazine derivatives as potent inhibitors of protein kinase CK2. [Link]

  • Dai, Q., et al. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. [Link]

  • Encyclopedia.pub. The Antitumor Activity of s-Triazine Derivatives. [Link]

  • Osman, H., et al. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances. [Link]

  • ACS Publications. Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][3][9]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link]

  • MDPI. Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. [Link]

  • National Center for Biotechnology Information. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]

  • ResearchGate. (PDF) Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. [Link]

  • PubMed. Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • National Center for Biotechnology Information. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. [Link]

  • Google Patents. WO2009093981A1 - Triazine compounds as kinase inhibitors.
  • MDPI. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

  • PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. [Link]

  • MDPI. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. [Link]

  • MDPI. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. [Link]

Sources

Validation

mass spectrometry validation for N-benzyl-4-chloro-1,3,5-triazin-2-amine metabolites

Advanced Mass Spectrometry Validation Guide for N-benzyl-4-chloro-1,3,5-triazin-2-amine Metabolites: HRMS vs. QqQ Platforms As a Senior Application Scientist, I frequently encounter analytical bottlenecks when tracking h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Validation Guide for N-benzyl-4-chloro-1,3,5-triazin-2-amine Metabolites: HRMS vs. QqQ Platforms

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when tracking highly reactive pharmacophore intermediates. N-benzyl-4-chloro-1,3,5-triazin-2-amine is a prime example: a versatile triazine building block whose metabolic fate—specifically N-dealkylation and nucleophilic substitution at the chlorinated carbon—dictates its toxicological and pharmacokinetic profile. The toxicity and neuroendocrine-disrupting potential of chloro-s-triazine metabolites often mirror or exceed the parent compound, making their precise quantification a regulatory necessity ()[1].

In this guide, we will objectively compare the two dominant mass spectrometry platforms used for metabolite validation—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ)—and establish a self-validating experimental protocol designed to eliminate false positives.

The Causality of Platform Selection: HRMS vs. QqQ

When tracking triazine metabolites, researchers face a bifurcation in analytical strategy: structural elucidation versus high-throughput quantification.

  • High-Resolution Mass Spectrometry (HRMS - e.g., Q-TOF or Orbitrap): HRMS is mandatory for untargeted discovery. The presence of the chlorine atom in the parent compound provides a distinct 3:1 isotopic signature ( 35 Cl / 37 Cl). Orbitrap systems provide the exact mass accuracy (< 2 ppm) required to track this signature and definitively assign biotransformations in complex biological matrices ()[2].

  • Triple Quadrupole (QqQ): Once the exact mass and fragmentation pathways are elucidated, QqQ systems operating in Multiple Reaction Monitoring (MRM) mode provide the self-validating quantitative rigor and superior sensitivity needed for routine analysis ()[3].

Comparative Performance Data
Analytical ParameterHRMS (Q-TOF / Orbitrap)QqQ (Triple Quadrupole)Causality & Application Advantage
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)HRMS is mandatory for calculating exact elemental composition during the discovery phase[2].
Sensitivity (LOQ) Moderate (pg/mL range)Exceptional (fg/mL to low pg/mL)QqQ MRM mode filters out matrix noise, maximizing signal-to-noise for targeted quantification[3].
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ prevents detector saturation during pharmacokinetic profiling of highly abundant metabolites.
Duty Cycle Slower (Full scan MS/MS)Extremely fast (< 5 ms dwell)QqQ allows for the simultaneous monitoring of dozens of transitions across a narrow chromatographic peak.
Isotopic Fidelity High resolution of 35 Cl/ 37 ClBlended/Nominal resolutionHRMS resolves the exact isotopic fine structure, self-validating the retention or loss of the chlorine atom.

Metabolic Landscape & Pathway Mapping

Understanding the chemical reactivity of N-benzyl-4-chloro-1,3,5-triazin-2-amine is critical before injecting a sample. The molecule is susceptible to CYP450-mediated N-debenzylation, hydrolytic dechlorination, and phase II Glutathione (GSH) conjugation.

Metabolism Parent N-benzyl-4-chloro- 1,3,5-triazin-2-amine M1 M1: N-debenzylation (Loss of 90 Da) Parent->M1 CYP450 Oxidation M2 M2: Hydrolytic Dechlorination (Loss of Cl, +OH) Parent->M2 Hydrolysis M3 M3: GSH Conjugation (+307 Da, Loss of Cl) Parent->M3 Glutathione S-Transferase

Putative metabolic pathways of N-benzyl-4-chloro-1,3,5-triazin-2-amine.

Self-Validating Experimental Protocol

A robust method must be a self-validating system. The following protocol integrates orthogonal checkpoints to ensure absolute confidence in metabolite identification.

Phase 1: Matrix Management & Extraction

Extraction of triazine derivatives requires careful matrix management; optimized solid-phase extraction (SPE) protocols are critical for maintaining high recovery rates across varying polarities ()[4].

  • Quenching: Quench 100 µL of in vitro microsomal incubation with 300 µL of ice-cold acetonitrile. Causality: This immediately denatures CYP450 enzymes, locking the metabolic profile at the exact timepoint and precipitating bulk proteins.

  • HLB SPE Cleanup: Centrifuge at 14,000 x g for 10 mins. Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Causality: Standard C18 sorbents will lose the highly polar N-debenzylated metabolites during the wash step. The polymeric HLB sorbent captures both the lipophilic parent drug and the hydrophilic metabolites.

  • Elution: Elute with 5% ammonium hydroxide in methanol, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

Phase 2: Chromatographic Separation
  • Column: UHPLC C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Causality: The acidic mobile phase ensures the basic triazine ring nitrogens remain protonated, maximizing ionization efficiency for positive-ion electrospray (ESI+).

Phase 3: Mass Spectrometry Validation (The 3 Checkpoints)

To eliminate false positives, the MS data must pass three self-validating checkpoints:

  • Checkpoint 1 (Chromatographic Orthogonality): N-debenzylation removes a highly lipophilic moiety. Therefore, the M1 metabolite must elute earlier than the parent drug. If a candidate mass elutes after the parent, the dealkylation hypothesis is automatically invalidated.

  • Checkpoint 2 (Isotopic Fidelity Tracking via HRMS): The software is programmed to require the exact 3:1 ( 35 Cl/ 37 Cl) isotopic cluster for any metabolite candidate. If the cluster is absent, it validates a dechlorination event (e.g., M2 or M3).

  • Checkpoint 3 (Transition Ratio Consistency via QqQ): During MRM quantification, monitor two product ions per precursor (one quantifier, one qualifier). The ratio between these transitions must remain within ±20% of the analytical standard, ensuring matrix interferences are not artificially inflating the signal.

Workflow cluster_MS Mass Spectrometry Validation Incubation In Vitro Incubation SPE HLB SPE Cleanup Incubation->SPE UHPLC UHPLC Separation SPE->UHPLC HRMS HRMS (Orbitrap) Discovery UHPLC->HRMS Split A QQQ QqQ (MRM) Quantification UHPLC->QQQ Split B Data Structural Elucidation HRMS->Data Exact Mass QQQ->Data Transitions

Integrated LC-MS/MS workflow for triazine metabolite validation.

References

  • Title: Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Development and validation of a liquid chromatography-mass spectrometry method for simultaneous analysis of triazine-based brominated flame retardants in environmental samples Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Atrazine and Its Metabolites in Drinking-water Source: World Health Organization (WHO) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validating Small Molecule Binding Affinity: A Case Study of N-benzyl-4-chloro-1,3,5-triazin-2-amine with SPR and ITC

This guide provides an in-depth, objective comparison of two cornerstone biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—for the validation of a small molecule-protein in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two cornerstone biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—for the validation of a small molecule-protein interaction. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust, self-validating approach to binding affinity determination. Our case study focuses on a hypothetical drug discovery hit, N-benzyl-4-chloro-1,3,5-triazin-2-amine, and its interaction with a well-characterized model protein, Carbonic Anhydrase II (CAII).

The Imperative of Orthogonal Validation in Drug Discovery

This guide champions the synergistic use of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). SPR provides real-time kinetic data from a surface-based interaction, while ITC delivers a complete thermodynamic profile of the interaction in solution.[2][3] When the K_D values derived from these distinct approaches converge, it generates a high-confidence result that is less susceptible to experimental artifacts, thereby embodying a self-validating system.

cluster_0 cluster_1 cluster_2 cluster_3 A Primary Screen Hit (e.g., N-benzyl-4-chloro-1,3,5-triazin-2-amine) B Surface Plasmon Resonance (SPR) Measures refractive index change (Surface-based) A->B Method 1 C Isothermal Titration Calorimetry (ITC) Measures heat change (Solution-based) A->C Method 2 (Orthogonal) D Kinetic Data (ka, kd, KD) B->D E Thermodynamic Data (KD, ΔH, ΔS, n) C->E F High-Confidence Binding Affinity (Convergent KD) D->F Cross-Validation E->F Cross-Validation

Caption: The principle of orthogonal validation for robust binding affinity determination.

Surface Plasmon Resonance (SPR): A Kinetic Perspective

SPR is a powerful optical detection technique that measures biomolecular interactions in real-time with high sensitivity.[4] It works by detecting changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[5][6] This provides not only the equilibrium dissociation constant (K_D) but also the kinetic rate constants for association (k_a) and dissociation (k_d).

Expertise in Experimental Design

The design of a robust SPR experiment for a small molecule-protein interaction requires careful consideration of several factors:

  • Immobilization Strategy: For small molecule analysis, the protein (ligand) is almost always immobilized, and the small molecule (analyte) is flowed over the surface. This is a critical choice driven by the mass-based nature of SPR.[7] A small molecule analyte binding to a large, immobilized protein target produces a much more detectable signal (measured in Resonance Units, RU) than the reverse orientation.[7][8] We will use a standard CM5 sensor chip with amine coupling chemistry to covalently attach Carbonic Anhydrase II (CAII) via its surface-exposed lysine residues.[7]

  • Analyte Preparation: Small molecules like our triazine compound often have limited aqueous solubility. It is common practice to prepare a high-concentration stock in 100% DMSO and then dilute it into the aqueous running buffer.[8] It is crucial to ensure the final DMSO concentration is identical across all analyte dilutions and the running buffer to minimize solvent mismatch artifacts.

  • Flow Rate and Contact Time: Appropriate flow rates (e.g., 30 µL/min) are essential to minimize "mass transport limitation," a phenomenon where the rate of analyte binding is limited by diffusion rather than the intrinsic interaction kinetics.

Detailed Protocol: SPR Analysis of CAII-Triazine Interaction

Objective: To determine the kinetic and affinity constants for the binding of N-benzyl-4-chloro-1,3,5-triazin-2-amine to immobilized CAII.

Instrumentation: A Biacore T200 system (Cytiva) or similar is recommended.

Reagents & Materials:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Protein: Human Carbonic Anhydrase II (CAII) at 20 µg/mL in immobilization buffer.

  • Analyte: 10 mM stock of N-benzyl-4-chloro-1,3,5-triazin-2-amine in 100% DMSO.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[9]

  • Sensor Chip: CM5 series sensor chip.

Methodology:

  • System Priming & Chip Conditioning: Prime the instrument with running buffer. Precondition the CM5 sensor chip with brief pulses of 50 mM NaOH, 100 mM HCl, and 0.5% SDS as per manufacturer guidelines.[9]

  • Protein Immobilization:

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the 20 µg/mL CAII solution over the activated surface until the desired immobilization level (~8000-10000 RU) is reached. A higher surface density is needed to achieve adequate signal when working with low molecular weight analytes.[8]

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell is prepared simultaneously using the same activation/deactivation chemistry but without protein injection to enable real-time subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Titration (Multi-Cycle Kinetics):

    • Prepare a two-fold serial dilution of the triazine analyte in running buffer, starting from 50 µM down to 0.78 µM. Ensure the final DMSO concentration is constant (e.g., 1%) in all samples. A "zero-analyte" buffer blank (containing 1% DMSO) is also required.

    • For each cycle, inject a single concentration of the analyte over the reference and active flow cells for 120 seconds (association phase) at a flow rate of 30 µL/min.

    • Switch back to running buffer and monitor the signal for 300 seconds (dissociation phase).[10]

    • Regenerate the surface between cycles with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 9.5) if necessary to remove all bound analyte.[7]

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the active flow cell signal, followed by subtraction of the "zero-analyte" blank run (double referencing).

    • Globally fit the processed sensorgrams to a 1:1 Langmuir binding model using the analysis software to determine k_a, k_d, and the K_D (K_D = k_d / k_a).[3]

A Start: Prime System & Condition Chip B Activate Surface (EDC/NHS) A->B C Immobilize Ligand (Carbonic Anhydrase II) B->C D Deactivate Surface (Ethanolamine) C->D E Inject Analyte (Triazine) Association Phase D->E F Buffer Flow Dissociation Phase E->F G Regenerate Surface F->G H Repeat for Next Concentration G->H H->E Next Cycle I End: Global Data Fit (1:1 Model) H->I All Cycles Complete

Caption: A typical experimental workflow for multi-cycle kinetic analysis using SPR.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is considered the gold standard for binding analysis because it directly measures the heat released or absorbed during a binding event.[1] This allows for the simultaneous determination of the binding affinity (K_D), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free, in-solution experiment.[2] This provides a complete thermodynamic signature of the interaction, offering deeper insights into the forces driving complex formation.

Expertise in Experimental Design

A successful ITC experiment hinges on meticulous sample preparation and an understanding of key parameters:

  • Buffer Matching: This is the most critical factor in ITC.[11] The small molecule (titrant, in the syringe) and the protein (titrand, in the cell) must be in identical buffer solutions. Any slight mismatch in pH or buffer components will generate large heats of dilution, which can obscure the true heat of binding.[11] Extensive dialysis of the protein against the final buffer used to dissolve the small molecule is essential.

  • Concentration Accuracy: The accuracy of the derived stoichiometry (n) and binding constant (K_D) is directly dependent on the accuracy of the protein and ligand concentrations.[11] Errors in concentration measurements are a common source of unreliable ITC data.

  • The 'c' Value: The Wiseman constant, or 'c' value (c = n * [Macromolecule] / K_D), is a dimensionless parameter that dictates the shape of the binding isotherm. For reliable K_D determination, the 'c' value should ideally be between 10 and 100.[11][12] This requires an initial estimate of the K_D to set appropriate experimental concentrations. If the K_D is unknown, SPR data can provide an excellent starting point.

Detailed Protocol: ITC Analysis of CAII-Triazine Interaction

Objective: To determine the thermodynamic parameters (K_D, n, ΔH, ΔS) for the binding of N-benzyl-4-chloro-1,3,5-triazin-2-amine to CAII in solution.

Instrumentation: A MicroCal PEAQ-ITC (Malvern Panalytical) or similar is recommended.

Reagents & Materials:

  • ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl. The same buffer must be used for all components.

  • Protein: CAII dialyzed extensively against ITC buffer. Final concentration of 20 µM.

  • Analyte: N-benzyl-4-chloro-1,3,5-triazin-2-amine dissolved in ITC buffer to a final concentration of 250 µM. (Note: The DMSO from a stock must be diluted to a final concentration that is precisely matched in the protein solution).

Methodology:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in precisely matched, degassed ITC buffer.[11]

    • Accurately determine the concentrations of both protein (e.g., by A280) and ligand.

    • Filter or centrifuge both solutions immediately before use to remove any aggregates.[11]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature to 25°C.

  • Loading:

    • Carefully load ~300 µL of the 20 µM CAII solution into the sample cell, avoiding the introduction of bubbles.

    • Load ~120 µL of the 250 µM triazine solution into the titration syringe.[11]

  • Titration Experiment:

    • After allowing the system to equilibrate, perform the titration. The experiment consists of an initial small injection (e.g., 0.4 µL) followed by 18-20 subsequent injections of a larger volume (e.g., 2 µL).

    • The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).

  • Control Experiment (Heats of Dilution):

    • Perform an identical titration experiment, but inject the triazine solution into a sample cell containing only the ITC buffer. This measures the heat of dilution of the ligand, which will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Subtract the heats of dilution from the control experiment.

    • Fit the resulting binding isotherm to a single-site binding model to extract the K_D, n, and ΔH.[2] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[11]

A Start: Prepare & Degas Matched Buffer Solutions B Load Protein (CAII) into Sample Cell A->B C Load Ligand (Triazine) into Syringe A->C D Equilibrate System at 25°C B->D C->D E Perform Automated Titration (19-20 Injections) D->E F Run Control Titration (Ligand into Buffer) E->F G Integrate Peaks & Subtract Control Data F->G H End: Fit Isotherm to Binding Model G->H

Caption: The experimental workflow for determining binding thermodynamics using ITC.

Data Synthesis and Cross-Validation

The ultimate goal is to compare the K_D values obtained from our two orthogonal methods. A strong agreement between the surface-based kinetic K_D (from SPR) and the solution-based thermodynamic K_D (from ITC) provides powerful validation of the interaction.

Comparative Data Summary
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Technique Principle Mass-based, surface sensitiveHeat-based, solution sensitive
k_a (M⁻¹s⁻¹) 1.2 x 10⁴Not Measured
k_d (s⁻¹) 6.6 x 10⁻²Not Measured
K_D (µM) 5.5 4.8
Stoichiometry (n) Assumed 1:1 in model0.98
ΔH (kcal/mol) Not Measured-7.5
-TΔS (kcal/mol) Not Measured+0.3
Interpreting the Results
  • Convergence: The hypothetical data above shows excellent agreement, with K_D values of 5.5 µM (SPR) and 4.8 µM (ITC). This convergence strongly suggests that the measured affinity is a true reflection of the biomolecular interaction, free from significant artifacts from either technique. It indicates that the immobilization of CAII on the SPR sensor chip did not substantially alter its binding site and that the triazine compound is not aggregating or behaving anomalously in the ITC experiment.

  • Divergence and Troubleshooting: Had the results differed significantly (e.g., by more than an order of magnitude), it would necessitate a critical evaluation of the experimental systems.[13]

    • If K_D (SPR) >> K_D (ITC): This could indicate that a portion of the immobilized protein on the SPR chip is inactive or misfolded, leading to an underestimation of affinity.

    • If K_D (ITC) >> K_D (SPR): This might suggest that the small molecule is forming aggregates at the higher concentrations used in ITC, which can lead to complex binding isotherms and an apparent weaker affinity.[13] It could also point to an avidity effect on the SPR surface if the ligand immobilization density is too high.

The thermodynamic data from ITC reveals that the binding is primarily enthalpy-driven (ΔH = -7.5 kcal/mol), suggesting the formation of favorable interactions like hydrogen bonds or van der Waals contacts upon binding.

Conclusion

References

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Poznański, J., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS One. [Link]

  • Gao, S., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. [Link]

  • TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Gee, P., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Kozlíková, F., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Wang, M., et al. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. [Link]

  • Biocompare. (2023). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. [Link]

  • Wilson, C. A., & DeLisa, M. P. (2013). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. PMC. [Link]

  • Wang, M., et al. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. MDPI. [Link]

  • Scrubber Protocol. This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]

  • AntBio. (2024). Principle and Applications of Surface Plasmon Resonance (SPR) Technology. [Link]

  • Wilson, W. D., & DeLisa, M. P. (2011). ITC Analysis of Ligand Binding to PreQ1 Riboswitches. PMC. [Link]

  • Cytiva. (2024). What is surface plasmon resonance (SPR)?. [Link]

  • Velázquez-Campoy, A. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Bitesize Bio. (2022). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Malvern Panalytical. (2014). Principles of isothermal titration calorimetry (ITC). YouTube. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Navrátilová, L., & Myszka, D. G. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

Sources

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